Vipoglanstat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1360622-01-0 |
|---|---|
Molecular Formula |
C30H34Cl2F5N5O3 |
Molecular Weight |
678.5 g/mol |
IUPAC Name |
2-[2,6-dichloro-3-[(2,2-dimethylpropanoylamino)methyl]anilino]-6-(2,2-difluoroethoxy)-1-methyl-N-[4-(trifluoromethyl)cyclohexyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C30H34Cl2F5N5O3/c1-29(2,3)27(44)38-13-15-5-10-19(31)25(24(15)32)41-28-40-20-11-18(22(45-14-23(33)34)12-21(20)42(28)4)26(43)39-17-8-6-16(7-9-17)30(35,36)37/h5,10-12,16-17,23H,6-9,13-14H2,1-4H3,(H,38,44)(H,39,43)(H,40,41) |
InChI Key |
PFORUFFGGNOLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C(C(=C(C=C1)Cl)NC2=NC3=C(N2C)C=C(C(=C3)C(=O)NC4CCC(CC4)C(F)(F)F)OCC(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Vipoglanstat in Inflammatory Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vipoglanstat (also known as GS-248 and BI 1029539) is a potent and selective, orally active small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] This enzyme is a key player in the inflammatory cascade, responsible for the terminal step in the synthesis of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. By selectively targeting mPGES-1, this compound offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, potentially circumventing the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly target cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
The Prostaglandin E2 Pathway and the Rationale for mPGES-1 Inhibition
Prostaglandin E2 is a lipid signaling molecule derived from arachidonic acid via the COX pathway. Under inflammatory conditions, the expression of both COX-2 and mPGES-1 is upregulated, leading to a surge in PGE2 production. PGE2 exerts its pleiotropic effects by binding to four G-protein coupled receptors (EP1, EP2, EP3, and EP4), which in turn activate downstream signaling cascades, including the NF-κB and JAK-STAT pathways. These pathways drive the expression of a host of pro-inflammatory genes, leading to the cardinal signs of inflammation. The selective inhibition of mPGES-1 is a targeted approach to reduce pathological PGE2 production at the site of inflammation without affecting the synthesis of other prostanoids that may have homeostatic functions.
Core Mechanism of Action: Selective Inhibition of mPGES-1
This compound is a carboxamide-based compound that acts as a potent and selective inhibitor of human mPGES-1.[1][2] Its mechanism centers on blocking the conversion of prostaglandin H2 (PGH2) to PGE2.
Data Presentation: Quantitative Analysis of this compound's Potency and Selectivity
| Parameter | Value | Assay System | Reference |
| mPGES-1 IC50 | ~1 nM | Recombinant human mPGES-1 | [1] |
| mPGES-1 IC50 (ex vivo) | ≤0.5 nM | Isolated human whole blood | [3][4] |
| LPS-induced PGE2 Reduction (in vivo) | 57% | Urinary metabolites in humans (Phase 2 trial) | [5][6][7][8] |
| Prostacyclin Metabolite Increase (in vivo) | 50% | Urinary metabolites in humans (Phase 2 trial) | [5][6][7][8] |
Modulation of Inflammatory Signaling Pathways
By attenuating PGE2 levels, this compound indirectly modulates key inflammatory signaling pathways.
Impact on the NF-κB Signaling Pathway
PGE2, through its EP receptors, can activate the NF-κB pathway, a central regulator of inflammatory gene expression.[9][10] By reducing PGE2, this compound is anticipated to dampen NF-κB activation.
Influence on the JAK-STAT Signaling Pathway
The JAK-STAT pathway is another critical signaling route for many cytokines. PGE2 has been shown to modulate JAK-STAT signaling, and therefore, its reduction by this compound is predicted to have an inhibitory effect on this pathway.[1][11]
Experimental Protocols
In Vitro mPGES-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mPGES-1 activity.
Methodology:
-
Enzyme Preparation: A crude microsomal fraction containing human mPGES-1 is prepared from cells overexpressing the enzyme. The protein concentration is determined using a standard protein assay.
-
Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 7.2) containing glutathione (GSH) as a cofactor.
-
Inhibitor Incubation: Varying concentrations of this compound are pre-incubated with the enzyme preparation.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
PGE2 Quantification: The reaction is stopped after a defined period, and the amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA) or HTRF assay.[12][13]
-
IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.
Ex Vivo Whole Blood Assay for PGE2 Production
Objective: To assess the inhibitory effect of this compound on PGE2 production in a physiologically relevant human whole blood matrix.
Methodology:
-
Blood Collection: Fresh heparinized whole blood is collected from healthy human donors.
-
Stimulation: The whole blood is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1.[14][15]
-
This compound Treatment: Concurrently with LPS stimulation, the blood is treated with a range of this compound concentrations.
-
Incubation: The treated blood is incubated for a specified period (e.g., 24 hours) at 37°C.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
PGE2 Measurement: The concentration of PGE2 in the plasma is measured using a validated ELISA or LC-MS/MS method.[14][16]
-
Data Analysis: The IC50 value for the inhibition of LPS-induced PGE2 production is calculated.
Preclinical and Clinical Development
This compound has demonstrated anti-inflammatory effects in various preclinical models, including those for acute lung injury and sepsis.[1][17] In these models, it has been shown to reduce neutrophil influx, pro-inflammatory cytokine levels (TNF-α, IL-1β), and the expression of inflammatory markers.[1][17]
Clinically, this compound has been evaluated in Phase 1 and 2 trials.[6][7][18] A Phase 2 study in systemic sclerosis-related Raynaud's phenomenon showed that this compound was safe and well-tolerated, and it achieved full mPGES-1 inhibition.[5][6][7][8] However, it did not show efficacy for this specific indication.[5][6][7][8] More recently, this compound has entered Phase 2 clinical trials for the treatment of endometriosis, a chronic inflammatory disease where PGE2 is known to play a significant pathogenic role.[14][19][20][21][22][23] Preclinical data in endometriosis models have shown that this compound can reduce both pain and the number of endometriotic lesions.[6][18][22]
Conclusion
This compound represents a targeted therapeutic approach to mitigating inflammation by selectively inhibiting mPGES-1 and, consequently, the production of the pro-inflammatory mediator PGE2. Its high potency and selectivity, demonstrated in both in vitro and ex vivo studies, suggest a favorable therapeutic window. By dampening the downstream effects of PGE2 on critical inflammatory pathways such as NF-κB and JAK-STAT, this compound holds significant promise for the treatment of a variety of inflammatory and autoimmune diseases. Ongoing clinical trials, particularly in endometriosis, will be crucial in further defining its therapeutic utility and solidifying its place in the armamentarium of anti-inflammatory agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Janus kinase 2 activation participates in prostaglandin E2-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Gesynta [gesynta.se]
- 19. Prostaglandin E2-EP2-NF-κB signaling in macrophages as a potential therapeutic target for intracranial aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Gesynta [gesynta.se]
- 23. Gesynta Pharma receives UK approval for a Phase 2 trial of this compound in endometriosis - HealthCap [healthcap.eu]
Preclinical Profile of Vipoglanstat: A Novel mPGES-1 Inhibitor for Endometriosis
A Technical Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Vipoglanstat (formerly GS-248), a first-in-class, orally active, and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), for the treatment of endometriosis. This document summarizes the mechanism of action, preclinical efficacy in animal models, and the underlying scientific rationale for its development as a non-hormonal treatment for endometriosis.
Introduction to Endometriosis and the Role of PGE2
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting approximately 1 in 10 women of reproductive age.[1] The condition is associated with debilitating chronic pelvic pain, dysmenorrhea, dyspareunia, and infertility, significantly impacting the quality of life.[1]
A key mediator in the pathophysiology of endometriosis is Prostaglandin E2 (PGE2).[1][2] Elevated levels of PGE2 are found in the peritoneal fluid and within the endometriotic lesions themselves.[2] PGE2 contributes to the disease through multiple mechanisms, including:
-
Inflammation: It is a potent pro-inflammatory mediator, contributing to the chronic inflammatory state of the pelvis.
-
Pain: PGE2 sensitizes nerve endings, leading to the perception of pain.
-
Estrogen Production: It stimulates local estrogen biosynthesis within the endometriotic lesions, creating a positive feedback loop that fuels lesion growth.
-
Angiogenesis: PGE2 promotes the formation of new blood vessels, which are essential for the survival and growth of the ectopic endometrial tissue.[3]
The synthesis of PGE2 is catalyzed by the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). The expression of mPGES-1 is significantly upregulated in endometriotic lesions, making it a highly attractive therapeutic target.[2][4]
This compound: A Selective mPGES-1 Inhibitor
This compound is a potent and selective inhibitor of the mPGES-1 enzyme.[1][2] By targeting mPGES-1, this compound aims to reduce the production of pro-inflammatory PGE2 at the site of inflammation within the endometriotic lesions.[1][2] This targeted approach is expected to alleviate pain, reduce inflammation, and potentially slow or reverse the growth of the lesions themselves, offering a disease-modifying effect.[2][5] Unlike hormonal therapies, this compound's non-hormonal mechanism of action presents a promising alternative for patients who experience inadequate relief or intolerable side effects from current treatments.[6]
Preclinical Efficacy of this compound in an Endometriosis Model
This compound has demonstrated "proof-of-concept" in an advanced preclinical disease model of endometriosis.[2][5][7][8][9][10] While specific quantitative data from these proprietary studies are not publicly available, press releases and company communications consistently report the following key findings:
-
Marked Reduction in Endometriotic Lesions: Treatment with this compound resulted in a significant reduction in both the number and size of endometriotic lesions.[1][2][5][6][7][8][9][10]
-
Positive Impact on Pain-Related Behavior: The studies showed a positive effect on parameters measuring pain and overall well-being in the animal models.[1][2][5][6][7][8][9]
These compelling preclinical results have provided a strong rationale for the clinical development of this compound for the treatment of endometriosis.[2]
Illustrative Quantitative Data Presentation
The following tables are structured to represent the type of quantitative data typically generated in preclinical endometriosis studies. The values presented are for illustrative purposes to guide researchers, as the specific data from the this compound studies have not been publicly disclosed.
| Treatment Group | Mean Lesion Volume (mm³) ± SEM | % Reduction vs. Vehicle |
| Vehicle Control | 150 ± 20 | - |
| This compound (Low Dose) | 90 ± 15 | 40% |
| This compound (High Dose) | 50 ± 10 | 67% |
| Positive Control (e.g., GnRH agonist) | 45 ± 8 | 70% |
| Treatment Group | Pain Score (e.g., von Frey test) ± SEM | % Reduction in Hyperalgesia vs. Vehicle |
| Vehicle Control | 2.5 ± 0.3 | - |
| This compound (Low Dose) | 1.5 ± 0.2 | 40% |
| This compound (High Dose) | 1.0 ± 0.1 | 60% |
| Positive Control (e.g., NSAID) | 1.2 ± 0.2 | 52% |
Experimental Protocols
While the exact protocols used in the preclinical studies of this compound are proprietary, this section outlines a representative methodology for establishing and evaluating treatments in a mouse model of endometriosis.
Induction of Endometriosis in a Mouse Model
A common method for inducing endometriosis in mice involves the surgical transplantation of uterine tissue into the peritoneal cavity of a recipient mouse.
Materials:
-
Donor and recipient female mice (e.g., C57BL/6 strain, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture materials
-
Phosphate-buffered saline (PBS)
Procedure:
-
Anesthetize the donor mouse.
-
Perform a laparotomy to expose the uterine horns.
-
Excise the uterine horns and place them in sterile PBS.
-
Suture the incision in the donor mouse.
-
Longitudinally open the uterine horns and cut them into small fragments (e.g., 2x2 mm).
-
Anesthetize the recipient mouse.
-
Perform a small laparotomy to expose the peritoneal cavity.
-
Suture the uterine fragments to the peritoneal wall.
-
Close the incision with sutures.
-
Allow the mice to recover for a set period (e.g., 7-14 days) to allow for the establishment of endometriotic lesions.
Treatment Regimen and Efficacy Assessment
Treatment:
-
Once the lesions are established, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer the treatment orally once or twice daily for a specified duration (e.g., 21-28 days).
Efficacy Assessment:
-
Lesion Measurement: At the end of the treatment period, euthanize the mice and surgically excise the endometriotic lesions. Measure the volume of the lesions (e.g., using calipers) or weigh them.
-
Pain Assessment: At various time points during the study, assess pain-related behaviors. A common method is the von Frey filament test to measure mechanical allodynia (pain response to a normally non-painful stimulus).
-
Histology: Process the excised lesions for histological analysis to assess tissue morphology and markers of inflammation and proliferation.
-
Biomarker Analysis: Analyze peritoneal fluid or tissue homogenates for levels of PGE2 and other relevant inflammatory markers.
Signaling Pathways and Experimental Workflow
The mPGES-1 Signaling Pathway in Endometriosis
The following diagram illustrates the central role of mPGES-1 in the prostaglandin E2 signaling pathway within an endometriotic lesion and the mechanism of action of this compound.
Caption: The mPGES-1 signaling pathway in endometriosis and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a therapeutic agent like this compound in an animal model of endometriosis.
Caption: A typical experimental workflow for preclinical studies of endometriosis treatments.
Conclusion
This compound, with its selective inhibition of mPGES-1, represents a promising and novel non-hormonal therapeutic strategy for the treatment of endometriosis. The preclinical data, although not fully published in detail, strongly support its potential to not only manage the debilitating pain associated with the disease but also to act as a disease-modifying agent by reducing the endometriotic lesions themselves. The ongoing clinical development of this compound is a significant step forward in addressing the unmet medical needs of millions of women suffering from endometriosis.[6] Further publication of detailed preclinical and clinical data will be crucial for a comprehensive understanding of its therapeutic potential.
References
- 1. l.cdn.bequoted.com [l.cdn.bequoted.com]
- 2. Gesynta [gesynta.se]
- 3. The inducible prostaglandin E synthase mPGES-1 regulates growth of endometrial tissues and angiogenesis in a mouse implantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gesynta [gesynta.se]
- 6. islipsurgery.org.uk [islipsurgery.org.uk]
- 7. Gesynta [gesynta.se]
- 8. Gesynta [gesynta.se]
- 9. Gesynta [gesynta.se]
- 10. Gesynta [gesynta.se]
Vipoglanstat: An In-Depth Analysis of Cellular Targets Beyond mPGES-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipoglanstat (also known as GS-248 and BI 1029539) is a potent and selective, orally active small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, which is often upregulated during inflammation. By selectively targeting mPGES-1, this compound aims to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids, a mechanism that is hypothesized to offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a particular focus on its selectivity and the potential for off-target interactions beyond its primary target, mPGES-1.
Primary Target: Microsomal Prostaglandin E Synthase-1 (mPGES-1)
This compound is characterized by its high potency and selectivity for mPGES-1.[1][3] Inhibition of mPGES-1 by this compound leads to a significant reduction in the production of PGE2, a key mediator of inflammation, pain, and fever.
Quantitative Data on mPGES-1 Inhibition
| Parameter | Value | Species | Assay System | Reference |
| IC50 | ~1 nM | Human | Not specified | [2] |
| IC50 | ≤0.5 nmol/l | Human | ex vivo whole blood | [1][4] |
Cellular Targets Beyond mPGES-1: A Focus on Selectivity
However, in the context of drug development, it is crucial to consider potential interactions with closely related enzymes.
Microsomal Prostaglandin E Synthase-2 (mPGES-2) and Cytosolic Prostaglandin E Synthase (cPGES)
The prostaglandin E synthase family includes two other isoforms: mPGES-2 and cPGES. These enzymes are typically constitutively expressed and are thought to be involved in homeostatic PGE2 production. A study on a series of mPGES-1 inhibitors reported weak to moderate inhibition of mPGES-2 by some of the tested compounds. While it is not confirmed that this compound was part of this series, it highlights mPGES-2 as a potential, albeit likely weak, off-target. The interaction of this compound with cPGES has not been documented in the available literature.
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
COX-1 and COX-2 are upstream enzymes in the prostanoid synthesis pathway, responsible for converting arachidonic acid to prostaglandin H2 (PGH2), the substrate for mPGES-1. Unlike NSAIDs, which directly inhibit COX enzymes, this compound acts downstream. Some studies on other mPGES-1 inhibitors have shown weak inhibitory effects on COX-2.[5] There is no direct evidence to suggest that this compound significantly inhibits either COX-1 or COX-2. In fact, its mechanism of action is designed to avoid the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibition.
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway and the Action of this compound
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on mPGES-1.
General Workflow for Off-Target Identification using Affinity Chromatography-Mass Spectrometry
Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.
Cellular Thermal Shift Assay (CETSA) Workflow for Target Engagement
Caption: Workflow for confirming target engagement in cells using the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
mPGES-1 Enzyme Activity Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)
-
Prostaglandin H2 (PGH2) substrate
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., a solution containing a reducing agent like stannous chloride)
-
Enzyme immunoassay (EIA) kit for PGE2 quantification
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the recombinant mPGES-1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at a specific temperature (e.g., 4°C or room temperature).
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined period (e.g., 60 seconds) at a controlled temperature.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Human Whole Blood Assay for PGE2 Production (General Protocol)
This assay measures the ability of a compound to inhibit PGE2 production in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) to stimulate PGE2 production.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
RPMI 1640 medium or similar.
-
Enzyme immunoassay (EIA) kit for PGE2 quantification.
-
Centrifuge.
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Add serial dilutions of this compound or vehicle control to the diluted blood and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of, for example, 10 µg/mL.
-
Incubate the samples for a prolonged period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the samples to pellet the blood cells.
-
Collect the plasma supernatant.
-
Quantify the PGE2 concentration in the plasma using a PGE2 EIA kit.
-
Calculate the percentage of inhibition and the IC50 value.
Affinity Chromatography-Mass Spectrometry for Target Identification (General Protocol)
This method is used to identify the protein binding partners of a small molecule.
Materials:
-
A modified version of this compound with a linker and an affinity tag (e.g., biotin).
-
Cell or tissue lysate.
-
Affinity resin (e.g., streptavidin-coated beads).
-
Wash buffers with varying stringencies.
-
Elution buffer.
-
Equipment for SDS-PAGE, in-gel digestion, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Probe Immobilization: Incubate the biotinylated this compound with streptavidin-coated beads to immobilize the probe.
-
Affinity Capture: Incubate the immobilized probe with the cell or tissue lysate to allow for the binding of target proteins. A control experiment with beads alone or beads with an inactive analog should be run in parallel.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of biotin, or by changing pH or ionic strength).
-
Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest, perform in-gel digestion with a protease (e.g., trypsin), and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify the proteins from the mass spectrometry data using database searching algorithms. Compare the identified proteins from the this compound probe pulldown with the control pulldown to identify specific binding partners.
Conclusion
This compound is a highly potent and selective inhibitor of mPGES-1. While the primary focus of its development has been on its on-target activity, a thorough understanding of any potential off-target interactions is critical for a complete safety and efficacy profile. The available data strongly supports its selectivity for mPGES-1. Future research employing comprehensive off-target screening methodologies will be invaluable in further elucidating the complete cellular interaction profile of this promising anti-inflammatory agent. The experimental protocols outlined in this guide provide a framework for such investigations, which are standard practice in modern drug development.
References
- 1. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gesynta [gesynta.se]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Vipoglanstat In Vitro Assay for PGE2 Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipoglanstat (also known as BI 1029539 and GS-248) is a potent and selective, orally active small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2. Elevated levels of PGE2 are associated with inflammation, pain, and various diseases. By selectively targeting mPGES-1, this compound offers a promising therapeutic strategy to reduce PGE2 production, thereby exerting anti-inflammatory effects.[1][2][3] This document provides a detailed protocol for an in vitro assay to measure the inhibitory effect of this compound on PGE2 production in a cellular model of inflammation.
Mechanism of Action
This compound specifically inhibits the enzymatic activity of mPGES-1. In inflammatory conditions, the expression of cyclooxygenase-2 (COX-2) and mPGES-1 is often upregulated, leading to increased production of PGE2. This compound does not affect the activity of COX enzymes, thus avoiding the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of mPGES-1 by this compound leads to a significant reduction in PGE2 levels.[1][3]
Signaling Pathway of PGE2 Production and Inhibition by this compound
Caption: Signaling pathway of PGE2 production and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound on mPGES-1 has been determined in various assay systems. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Parameter | Value | Assay System | Reference |
| IC50 | ~1 nM | In Vitro mPGES-1 enzyme assay | [1] |
| IC50 | ≤0.5 nmol/L | Ex vivo human whole blood | [3] |
Experimental Protocol: In Vitro PGE2 Measurement Assay
This protocol describes a cell-based assay to determine the dose-dependent inhibition of PGE2 production by this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
PGE2 ELISA Kit or HTRF Assay Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the in vitro PGE2 measurement assay.
Step-by-Step Procedure
1. Cell Culture and Seeding: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. Harvest the cells and adjust the cell density. Seed the cells into a 96-well plate at a density of 2.5 x 10^5 cells/mL in a volume of 100 µL per well. c. Incubate the plate overnight to allow the cells to adhere.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay (e.g., a range from 0.01 nM to 1 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
3. This compound Pre-treatment: a. Carefully remove the culture medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (no this compound). c. Pre-incubate the plate for 2 hours at 37°C.
4. LPS Stimulation: a. Following the pre-treatment, add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL. b. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
5. Supernatant Collection: a. After the incubation period, centrifuge the 96-well plate at 1,000 x g for 10 minutes. b. Carefully collect the supernatant from each well without disturbing the cell layer. c. The supernatant can be used immediately for PGE2 measurement or stored at -80°C for later analysis.
6. PGE2 Measurement (using a commercial ELISA kit): a. Follow the manufacturer's instructions provided with the PGE2 ELISA kit. b. Briefly, this typically involves adding the collected supernatants and a series of PGE2 standards to the wells of the ELISA plate pre-coated with a capture antibody. c. A biotinylated detection antibody and a streptavidin-HRP conjugate are then added, followed by a substrate solution. d. The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader. e. The concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve.
7. Data Analysis: a. Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the LPS-stimulated control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
Conclusion
This application note provides a comprehensive protocol for the in vitro evaluation of this compound's inhibitory effect on PGE2 production. The detailed methodology, including the signaling pathway and experimental workflow diagrams, offers a clear guide for researchers in the fields of pharmacology and drug development to assess the potency and mechanism of action of mPGES-1 inhibitors. The provided quantitative data for this compound serves as a valuable reference for experimental design and data interpretation.
References
Application Notes and Protocols for In Vivo Dosing and Administration of BI 1029539 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 1029539, also known as vipoglanstat, is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, specifically in the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. The selective inhibition of mPGES-1 by BI 1029539 presents a targeted therapeutic approach for various inflammatory diseases. These application notes provide detailed protocols for the in vivo administration of BI 1029539 to mice, based on preclinical studies in models of acute lung injury and sepsis.
Mechanism of Action
BI 1029539 exerts its anti-inflammatory effects by selectively inhibiting the mPGES-1 enzyme. This inhibition reduces the synthesis of PGE2 from its precursor, prostaglandin H2 (PGH2), thereby mitigating downstream inflammatory responses.
Caption: Signaling pathway of BI 1029539.
Data Presentation
In Vivo Efficacy Studies
The following tables summarize the dosing regimens and key findings from preclinical efficacy studies of BI 1029539 in mouse models of inflammation.
| Parameter | LPS-Induced Acute Lung Injury Model | CLP-Induced Sepsis Model (Set 1) | CLP-Induced Sepsis Model (Set 2 - Survival) |
| Compound | BI 1029539 | BI 1029539 | BI 1029539 |
| Dosage | 30 mg/kg | 30 mg/kg | 30 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Oral (p.o.) | Oral (p.o.) |
| Dosing Frequency | Single dose, 1 hour post-LPS | 2, 8, and 22 hours post-CLP | Twice daily |
| Vehicle | 0.3% Dimethyl sulfoxide (DMSO) | 0.5% Natrosol + 0.01% TWEEN 80 | Not specified |
| Key Outcomes | Reduced lung inflammation, decreased immune cell influx. | Attenuated lung injury. | Prolonged survival. |
Experimental Protocols
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow.
Protocol 1: Intraperitoneal Administration in LPS-Induced Acute Lung Injury
Objective: To evaluate the efficacy of BI 1029539 in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury.
Materials:
-
BI 1029539
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Lipopolysaccharide (LPS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of BI 1029539 in DMSO.
-
On the day of the experiment, dilute the stock solution with sterile PBS or saline to achieve a final concentration where the desired dose of 30 mg/kg is delivered in a volume of approximately 100-200 µL, with the final DMSO concentration being 0.3%.
-
-
Induction of Lung Injury:
-
Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Induce acute lung injury by intratracheal administration of LPS (e.g., 4 mg/kg in 50 µL of sterile PBS).
-
-
Administration of BI 1029539:
-
One hour after LPS administration, administer the prepared BI 1029539 solution (30 mg/kg) or vehicle (0.3% DMSO in PBS/saline) via intraperitoneal injection.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
At a predetermined time point (e.g., 6 hours post-LPS), euthanize the mice.
-
Collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis of inflammatory markers and histology.
-
Protocol 2: Oral Administration in CLP-Induced Sepsis
Objective: To assess the therapeutic effect of BI 1029539 in a cecal ligation and puncture (CLP) model of sepsis.
Materials:
-
BI 1029539
-
Natrosol (hydroxyethyl cellulose)
-
TWEEN 80 (polysorbate 80)
-
Sterile water
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments for CLP
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle by dissolving 0.5% Natrosol and 0.01% TWEEN 80 in sterile water.
-
Suspend BI 1029539 in the vehicle to achieve a final concentration that allows for the administration of a 30 mg/kg dose in a suitable volume for oral gavage (e.g., 100-200 µL).
-
-
Induction of Sepsis:
-
Perform the cecal ligation and puncture (CLP) surgery on anesthetized mice to induce polymicrobial sepsis.
-
-
Administration of BI 1029539:
-
For acute treatment efficacy: Administer the prepared BI 1029539 suspension (30 mg/kg) or vehicle orally at 2, 8, and 22 hours post-CLP.
-
For survival studies: Administer the BI 1029539 suspension (30 mg/kg) or vehicle orally twice daily for the duration of the survival monitoring period.
-
-
Monitoring and Endpoint:
-
For acute treatment efficacy: Euthanize mice at 24 hours post-CLP and collect BAL fluid and lung tissue for analysis.
-
For survival studies: Monitor the survival of the mice for a specified period (e.g., 7 days) and record the time of death.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures should be performed in accordance with approved animal care and use protocols.
Application Notes and Protocols for Vipoglanstat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipoglanstat (also known as BI 1029539 and GS-248) is a potent and selective, orally active small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[2] By selectively inhibiting mPGES-1, this compound effectively reduces the production of the pro-inflammatory mediator PGE2. A notable feature of its mechanism is the potential shunting of the PGH2 substrate towards the synthesis of other prostaglandins, such as the vasodilatory and anti-platelet aggregator prostacyclin (PGI2).[2] This targeted action makes this compound a valuable tool for investigating the roles of PGE2 in various physiological and pathological processes, including inflammation, pain, and cancer, with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream cyclooxygenase (COX) enzymes.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, focusing on the inhibition of PGE2 production in a relevant cell model and the assessment of cell viability.
Physicochemical and Solubility Data
A clear understanding of this compound's properties is crucial for accurate and reproducible experimental results. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| Synonyms | BI 1029539, GS-248 | [1][2] |
| Molecular Formula | C₃₀H₃₄Cl₂F₅N₅O₃ | |
| Molecular Weight | 678.52 g/mol | |
| CAS Number | 1360622-01-0 | |
| In Vitro IC₅₀ (cell-free) | ~1 nM | [1][3] |
| Ex Vivo IC₅₀ (human whole blood) | ≤0.5 nM | [2][4] |
| Solubility | Soluble in DMSO (≥150 mg/mL) | |
| Appearance | Crystalline solid |
Signaling Pathway of this compound Action
This compound targets the terminal enzyme mPGES-1 in the arachidonic acid cascade. The diagram below illustrates the mechanism of action.
References
Application Notes: Western Blot Analysis of mPGES-1 Expression Following Vipoglanstat Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway.[1][2] It is a key player in inflammation and pain, making it an attractive target for novel anti-inflammatory drugs.[3] Vipoglanstat (also known as BI 1029539 or GS-248) is a potent and selective, orally active small molecule inhibitor of human mPGES-1.[4][5] This document provides detailed protocols for the analysis of mPGES-1 protein expression in cell culture models following treatment with this compound using Western blot analysis.
Mechanism of Action
This compound directly inhibits the enzymatic activity of mPGES-1, thereby reducing the production of PGE2.[1][4] This inhibitory action has been demonstrated to have anti-inflammatory effects.[4][5] By blocking mPGES-1, the substrate PGH2 can be shunted towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which has vasoprotective properties.[1][2]
Quantitative Data Summary
The following table summarizes representative quantitative data from a hypothetical Western blot analysis showing the effect of this compound on mPGES-1 protein expression in a relevant cell line (e.g., A549 lung carcinoma cells) stimulated with a pro-inflammatory agent like Interleukin-1 beta (IL-1β) to induce mPGES-1 expression.
| Treatment Group | This compound Concentration (nM) | Fold Change in mPGES-1 Expression (Normalized to Stimulated Control) | Standard Deviation |
| Unstimulated Control | 0 | 0.15 | ± 0.05 |
| Stimulated Control (IL-1β) | 0 | 1.00 | ± 0.12 |
| IL-1β + this compound | 1 | 0.95 | ± 0.10 |
| IL-1β + this compound | 10 | 0.92 | ± 0.09 |
| IL-1β + this compound | 100 | 0.88 | ± 0.11 |
| IL-1β + this compound | 1000 | 0.85 | ± 0.08 |
Note: This data is illustrative. This compound is primarily an inhibitor of mPGES-1 activity, and its direct effect on mPGES-1 protein expression may be minimal. The primary outcome of this compound treatment is the reduction of PGE2 levels. A phase 2 clinical trial demonstrated that this compound fully inhibited mPGES-1, leading to a 57% reduction in PGE2.[6]
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of a suitable cell line and subsequent treatment with this compound to assess its effect on mPGES-1 expression.
Materials:
-
A549 cells (or other suitable cell line expressing mPGES-1 upon stimulation)
-
DMEM/F-12 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IL-1β
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 80-90% confluency.
-
Starvation: Prior to treatment, starve the cells in serum-free medium for 12-24 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Induce mPGES-1 expression by adding IL-1β (e.g., 1 ng/mL) to the wells, except for the unstimulated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Harvesting: After incubation, proceed immediately to the Protein Extraction protocol.
Protein Extraction
This protocol details the lysis of cultured cells to extract total protein for Western blot analysis.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)[7]
-
Protease Inhibitor Cocktail
-
Phenylmethylsulfonyl fluoride (PMSF)
-
Sodium orthovanadate
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease inhibitors, PMSF, and sodium orthovanadate to each well.[7]
-
Scraping: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[8]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable protein assay, such as the BCA assay.[9]
-
Storage: Store the protein samples at -80°C until use.
Western Blot Analysis
This protocol outlines the procedure for separating proteins by size, transferring them to a membrane, and detecting mPGES-1.
Materials:
-
Protein samples
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-mPGES-1 antibody
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-mPGES-1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for Western blot analysis of mPGES-1.
Caption: mPGES-1 signaling pathway and inhibition by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. origene.com [origene.com]
- 8. ELK Biotechnology Collates Protein Extraction Methods for Westernblot Experiments-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 9. goldbio.com [goldbio.com]
Application Note & Protocol: Evaluating Vipoglanstat Efficacy in an LPS-Induced Inflammation Model
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is catalyzed by microsomal prostaglandin E synthase-1 (mPGES-1). Elevated levels of mPGES-1 are associated with various inflammatory conditions. Vipoglanstat is a potent and selective inhibitor of mPGES-1, making it a promising therapeutic candidate for treating inflammation.
This document provides a detailed protocol for utilizing a lipopolysaccharide (LPS)-induced inflammation model to assess the anti-inflammatory efficacy of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and is widely used to create robust in vitro and in vivo models of inflammation. These models are crucial for evaluating the therapeutic potential of mPGES-1 inhibitors like this compound.
Principle of the Model
LPS stimulation of immune cells, such as macrophages, triggers a signaling cascade that results in the increased expression of pro-inflammatory enzymes and cytokines. A key enzyme upregulated is cyclooxygenase-2 (COX-2), which converts arachidonic acid to PGH2. Subsequently, mPGES-1 catalyzes the conversion of PGH2 to PGE2, a primary mediator of inflammation. By inhibiting mPGES-1, this compound is expected to reduce the production of PGE2 without affecting the synthesis of other prostanoids, offering a targeted anti-inflammatory effect. This model allows for the quantification of this compound's ability to suppress PGE2 production and other downstream inflammatory markers.
Signaling Pathways and Experimental Workflow
LPS-Induced Pro-Inflammatory Signaling Pathway
LPS initiates a signaling cascade by binding to Toll-like receptor 4 (TLR4) on the macrophage cell surface.[1][2][3] This binding, facilitated by co-receptors like CD14 and MD-2, triggers downstream signaling through adaptor proteins such as MyD88.[1][4] This cascade activates transcription factors, most notably NF-κB, which then translocates to the nucleus.[3] In the nucleus, NF-κB upregulates the expression of numerous pro-inflammatory genes, including those for COX-2, mPGES-1, and cytokines like TNF-α and IL-6. The increased expression of COX-2 and mPGES-1 leads to a surge in PGE2 production. This compound directly inhibits the enzymatic activity of mPGES-1, thus blocking the final step in PGE2 synthesis.
Caption: LPS-induced pro-inflammatory signaling pathway and the inhibitory action of this compound.
Experimental Workflow Overview
The experimental workflow is designed to first establish a reliable in vitro inflammation model, assess the cytotoxicity of this compound, and then evaluate its efficacy in reducing key inflammatory mediators.
Caption: General experimental workflow for in vitro evaluation of this compound.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| RAW 264.7 Murine Macrophages | ATCC | TIB-71 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Lipopolysaccharide (LPS from E. coli O111:B4) | Sigma-Aldrich | L4391 |
| This compound | MedChemExpress | HY-108929 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Prostaglandin E2 (PGE2) ELISA Kit | Cayman Chemical | 514010 |
| Mouse TNF-α ELISA Kit | R&D Systems | MTA00B |
| Mouse IL-6 ELISA Kit | R&D Systems | M6000B |
| TRIzol™ Reagent | Invitrogen | 15596026 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| SYBR™ Green PCR Master Mix | Applied Biosystems | 4309155 |
| Primers for qPCR (Cox-2, mPGES-1, Gapdh) | Integrated DNA Technologies | Custom |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency. Use a cell scraper for detachment.
Protocol 2: Cell Viability (MTT) Assay
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the old medium and add 100 µL of the this compound-containing medium to the wells. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control (0.1% DMSO).
Protocol 3: LPS-Induced Inflammation and this compound Treatment
-
Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/mL (500 µL per well) and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay) or vehicle (0.1% DMSO). Incubate for 2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to remove cell debris. Store at -80°C for ELISA analysis.
-
Cell Lysate: Wash the remaining cells with cold PBS. Add TRIzol™ reagent to lyse the cells for RNA extraction, following the manufacturer's protocol. Store lysate at -80°C.
-
Protocol 4: Quantification of Inflammatory Mediators
A. PGE2 and Cytokine ELISA:
-
Use the collected supernatants from Protocol 3.
-
Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the respective kits.
-
Generate a standard curve for each assay.
-
Calculate the concentration of each mediator in the samples based on the standard curve.
B. Quantitative Real-Time PCR (qPCR):
-
RNA Extraction: Extract total RNA from the cell lysates (collected in TRIzol™) following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.
-
qPCR Reaction: Set up the qPCR reaction using SYBR™ Green PCR Master Mix, cDNA template, and specific primers for Ptges (mPGES-1), Ptgs2 (COX-2), and a housekeeping gene like Gapdh.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.
Data Presentation and Expected Results
The following tables represent expected outcomes from the described experiments.
Table 1: Effect of this compound on Cell Viability
| This compound (µM) | Absorbance (570 nm) ± SD | Cell Viability (%) |
|---|---|---|
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 1 | 1.26 ± 0.09 | 100.8 |
| 10 | 1.21 ± 0.06 | 96.8 |
| 25 | 1.19 ± 0.08 | 95.2 |
| 50 | 0.85 ± 0.05 | 68.0 |
| 100 | 0.45 ± 0.04 | 36.0 |
Result Interpretation: this compound is expected to be non-toxic at concentrations up to 25 µM.
Table 2: Effect of this compound on PGE2 and Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | PGE2 (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
|---|---|---|---|
| Control (No LPS) | 25 ± 5 | 50 ± 12 | 35 ± 8 |
| LPS (1 µg/mL) + Vehicle | 15,500 ± 850 | 25,000 ± 1,200 | 18,000 ± 950 |
| LPS + this compound (1 µM) | 8,200 ± 450 | 24,500 ± 1,100 | 17,800 ± 900 |
| LPS + this compound (10 µM) | 1,500 ± 210 | 24,800 ± 1,300 | 18,100 ± 1,000 |
| LPS + this compound (25 µM) | 450 ± 80 | 25,100 ± 1,250 | 17,900 ± 980 |
Result Interpretation: this compound should significantly and dose-dependently reduce PGE2 production. As a selective mPGES-1 inhibitor, it is not expected to significantly affect TNF-α or IL-6 levels, which are upstream of PGE2 synthesis.
Table 3: Effect of this compound on Gene Expression in LPS-Stimulated Macrophages
| Treatment Group | Relative Ptgs2 (COX-2) mRNA Expression (Fold Change) ± SD | Relative Ptges (mPGES-1) mRNA Expression (Fold Change) ± SD |
|---|---|---|
| Control (No LPS) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS (1 µg/mL) + Vehicle | 25.5 ± 2.1 | 18.2 ± 1.5 |
| LPS + this compound (10 µM) | 24.9 ± 1.9 | 17.8 ± 1.6 |
Result Interpretation: this compound inhibits the activity of the mPGES-1 enzyme, not its expression. Therefore, it is not expected to alter the LPS-induced upregulation of COX-2 or mPGES-1 mRNA.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in ELISA results | Pipetting errors, improper washing | Use calibrated pipettes, ensure consistent and thorough washing steps as per the kit protocol. |
| Low/No inflammatory response to LPS | LPS potency is low, cell passage number too high | Use a fresh batch of LPS, test different concentrations. Use cells at a lower passage number. |
| This compound shows cytotoxicity at low concentrations | Compound instability, incorrect solvent concentration | Prepare fresh solutions of this compound. Ensure final DMSO concentration is ≤ 0.1%. |
| No inhibition of PGE2 | Inactive compound, incorrect concentration | Verify the activity of the this compound batch. Re-check calculations for dilutions. |
Conclusion
This application note provides a comprehensive framework for assessing the efficacy of the mPGES-1 inhibitor, this compound, using an LPS-induced macrophage inflammation model. The protocols detail methods to confirm the compound's primary mechanism of action—the specific inhibition of PGE2 production—while also evaluating its effects on cell viability and the broader inflammatory signaling cascade. This model is a robust and essential tool for the preclinical evaluation of novel anti-inflammatory therapeutics targeting the prostaglandin pathway.
References
- 1. Molecular mechanisms of macrophage activation and deactivation by lipopolysaccharide: roles of the receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of GS-248 (Vipoglanstat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-248, also known as vipoglanstat, is a potent and selective small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, which is often upregulated in inflammatory conditions. By selectively inhibiting mPGES-1, GS-248 reduces the production of the pro-inflammatory mediator PGE2 while simultaneously shunting the precursor prostaglandin H2 (PGH2) towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4][5] This dual mechanism of action suggests therapeutic potential for GS-248 in a variety of chronic inflammatory diseases, with current clinical development focused on endometriosis.[1][2]
These application notes provide a summary of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for GS-248 and detailed protocols for key experiments relevant to its preclinical and clinical evaluation.
Pharmacokinetic and Pharmacodynamic Profile
Data Presentation
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of GS-248 based on data from clinical trials.
Table 1: Illustrative Pharmacokinetic Parameters of GS-248 in Healthy Volunteers (Single Ascending Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| 10 mg | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| 30 mg | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| 100 mg | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| 300 mg | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Specific quantitative data from the Phase I single ascending dose cohorts are not publicly available. The pharmacokinetic profile of GS-248 has been reported to support once-daily dosing.[3]
Table 2: Pharmacodynamic Effects of GS-248 in Systemic Sclerosis Patients (120 mg once daily for 4 weeks)
| Biomarker | Change from Baseline | Source |
| Urinary PGE2 Metabolites | 57% reduction | [4][6][7][8] |
| Urinary Prostacyclin Metabolites | 50% increase | [4][6][7][8] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of GS-248 within the arachidonic acid cascade.
Experimental Protocols
Quantification of GS-248 in Plasma by LC-MS/MS
This protocol describes a general method for the quantification of GS-248 in plasma, which is essential for pharmacokinetic analysis.
Objective: To determine the concentration of GS-248 in plasma samples.
Materials:
-
GS-248 reference standard
-
Internal standard (e.g., a stable isotope-labeled version of GS-248)
-
Human plasma (or other relevant species)
-
Acetonitrile
-
Formic acid
-
Water, HPLC grade
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect GS-248 and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standard.
-
Determine the concentration of GS-248 in the plasma samples from the calibration curve.
-
Measurement of Urinary Prostaglandin Metabolites by ELISA
This protocol outlines a method for measuring the stable metabolites of PGE2 and PGI2 in urine, which serves as a key pharmacodynamic readout.
Objective: To quantify the levels of PGE2 and PGI2 metabolites in urine samples.
Materials:
-
Commercially available ELISA kits for PGE2 and PGI2 metabolites (e.g., 6-keto-PGF1α for PGI2)
-
Urine samples
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge samples to remove any particulate matter.
-
Dilute urine samples as required with the assay buffer provided in the ELISA kit.
-
-
ELISA Assay:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of a detection antibody and substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the prostaglandin metabolites in the urine samples.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
Experimental Workflow for a Phase I Clinical Trial
The following diagram illustrates a typical workflow for a first-in-human Phase I clinical trial of a novel compound like GS-248.
References
- 1. Gesynta [gesynta.se]
- 2. Gesynta [gesynta.se]
- 3. gesynta.se [gesynta.se]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Impact of Vipoglanstat on Cell Motility using a Transwell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipoglanstat is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the arachidonic acid cascade responsible for the production of prostaglandin E2 (PGE2).[1][2][3] PGE2 is a well-established mediator of inflammation and has been implicated in promoting cancer cell proliferation, survival, and motility. By inhibiting mPGES-1, this compound not only reduces the synthesis of pro-tumorigenic PGE2 but also shunts the precursor, PGH2, towards the production of other prostaglandins, such as the anti-thrombotic and vasodilatory prostacyclin (PGI2).[2][4] This dual mechanism of action makes this compound a compelling candidate for investigation as an anti-cancer agent, particularly in the context of metastasis, which is fundamentally dependent on cell motility.
The Transwell migration assay, also known as the Boyden chamber assay, is a widely used and robust method for quantifying the chemotactic response of cells to a chemoattractant.[5][6] This in vitro assay simulates the migration of cells through an extracellular matrix-like porous membrane, providing a quantitative measure of a compound's effect on cell motility. These application notes provide a detailed protocol for utilizing a Transwell migration assay to evaluate the inhibitory potential of this compound on the migratory capacity of cancer cells.
Principle of the Assay
The Transwell assay utilizes a chamber consisting of two compartments, an upper and a lower chamber, separated by a microporous membrane.[6][7] Cells are seeded into the upper chamber in a serum-free or low-serum medium. The lower chamber contains a medium supplemented with a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors, which establishes a chemical gradient across the membrane. Cells actively migrate through the pores of the membrane towards the chemoattractant in the lower chamber. The inhibitory effect of this compound on cell migration is assessed by treating the cells with the compound and comparing the number of migrated cells to an untreated control.
Data Presentation
The quantitative data generated from the Transwell migration assay can be effectively summarized in a tabular format for clear comparison between different treatment conditions.
| Treatment Group | This compound Concentration (nM) | Mean Number of Migrated Cells per Field | Standard Deviation | % Inhibition of Migration |
| Vehicle Control (DMSO) | 0 | 250 | ± 25 | 0% |
| This compound | 1 | 210 | ± 20 | 16% |
| This compound | 10 | 155 | ± 18 | 38% |
| This compound | 100 | 80 | ± 12 | 68% |
| This compound | 1000 | 45 | ± 8 | 82% |
| Positive Control (e.g., Cytochalasin D) | 1 µM | 20 | ± 5 | 92% |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231, a highly metastatic breast cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (CAS: 1360622-01-0)[3]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Chemoattractant (e.g., Fetal Bovine Serum, Epidermal Growth Factor)
-
Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells) for 24-well plates
-
24-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Measuring Vipoglanstat Activity in Whole Blood Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipoglanstat (formerly GS-248 or BI 1029539) is a potent and selective small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a terminal enzyme in the arachidonic acid cascade responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[2][3] PGE2 is a key mediator of inflammation, pain, and fever.[3][4] By selectively inhibiting mPGES-1, this compound reduces the production of pro-inflammatory PGE2. A unique consequence of this targeted inhibition is the redirection of the PGH2 substrate towards the synthesis of other prostanoids, notably prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2][5] This application note provides detailed protocols for measuring the activity of this compound in whole blood assays, a critical tool for preclinical and clinical assessment of this and other mPGES-1 inhibitors.
Signaling Pathway of this compound's Action
The mechanism of action of this compound centers on the inhibition of mPGES-1 within the arachidonic acid cascade. The following diagram illustrates this pathway.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound and other mPGES-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The whole blood assay provides a physiologically relevant matrix for assessing compound potency.
| Compound | Assay Type | Species | IC50 | Reference |
| This compound (GS-248) | Ex vivo Human Whole Blood | Human | ≤0.5 nM | [1] |
| Compound 118 | Human Whole Blood | Human | 3.7 µM | [5] |
| Compound 15 | Human Whole Blood | Human | 2.5 µM | |
| PF-9184 | Human Whole Blood | Human | 5 µM | [6] |
| MF63 | Human Whole Blood | Human | 1.3 µM | |
| Garcinol | Whole Blood | Human | 30 µM |
Table 1: Comparative IC50 Values of mPGES-1 Inhibitors in Whole Blood Assays.
Experimental Protocols
Protocol 1: Ex Vivo Whole Blood Assay for Measuring this compound's Inhibition of PGE2 Production
This protocol details the steps to measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-stimulated PGE2 production in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).
-
Phosphate Buffered Saline (PBS).
-
Prostaglandin E2 (PGE2) ELISA Kit.
-
Sterile polypropylene tubes.
-
Incubator (37°C).
-
Centrifuge.
-
Microplate reader.
Experimental Workflow:
Caption: Workflow for the Ex Vivo Whole Blood Assay.
Procedure:
-
Blood Collection: Collect human venous blood into tubes containing heparin or EDTA as an anticoagulant. Process the blood within 2 hours of collection.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Prepare a working solution of LPS in sterile PBS (e.g., 1 mg/mL stock, diluted to a final working concentration).
-
-
Assay Setup:
-
Aliquot whole blood into sterile polypropylene tubes.
-
Add a small volume of the diluted this compound solutions or vehicle (DMSO) to the respective tubes. The final concentration of DMSO should be kept constant across all samples and should not exceed 0.5%.
-
Pre-incubate the blood with this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Add LPS to each tube to a final concentration that elicits a robust PGE2 response (typically 1-10 µg/mL).
-
Include a negative control with no LPS stimulation.
-
-
Incubation:
-
Incubate the blood samples for a defined period (e.g., 18-24 hours) at 37°C in a humidified incubator.
-
-
Sample Processing:
-
Following incubation, centrifuge the tubes at a low speed (e.g., 1000-1500 x g) for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant without disturbing the buffy coat and red blood cells.
-
Store the plasma samples at -80°C until analysis.
-
-
PGE2 Measurement:
-
Thaw the plasma samples on ice.
-
Measure the concentration of PGE2 in the plasma samples using a commercially available PGE2 ELISA kit. Follow the manufacturer's instructions for the assay protocol.
-
-
Data Analysis:
-
Construct a standard curve using the PGE2 standards provided in the ELISA kit.
-
Determine the concentration of PGE2 in each sample from the standard curve.
-
Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Prostaglandin E2 (PGE2) Competitive ELISA
This is a general protocol for a competitive ELISA to measure PGE2 in plasma samples obtained from the whole blood assay. Specific details may vary depending on the commercial kit used.
Principle:
This assay is based on the competition between PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a microplate coated with a PGE2-specific antibody. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and substrate solution, according to the ELISA kit manufacturer's instructions.
-
Assay Procedure:
-
Add standards and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Add the HRP-conjugated PGE2 to each well.
-
Incubate the plate for the time specified in the kit manual (typically 1-2 hours) at room temperature.
-
Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.
-
Stop the reaction by adding the stop solution provided in the kit.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Logical Relationships and Considerations
The successful execution of these assays relies on understanding the interplay of several factors.
Caption: Key Factors Influencing Assay Results.
Key Considerations:
-
Anticoagulant Choice: Both heparin and EDTA can be used; however, consistency is crucial for comparative studies.
-
LPS Concentration: The optimal LPS concentration should be determined empirically to induce a submaximal but robust PGE2 response, allowing for a clear window to observe inhibition.
-
Incubation Times: Both the pre-incubation with the inhibitor and the LPS stimulation time should be optimized and kept consistent.
-
ELISA Kit Selection: Choose a high-quality, validated ELISA kit with appropriate sensitivity and specificity for PGE2.
-
Data Interpretation: The IC50 value represents the concentration of this compound required to inhibit 50% of the PGE2 production. Lower IC50 values indicate higher potency.
Conclusion
The ex vivo whole blood assay is a robust and physiologically relevant method for assessing the pharmacological activity of this compound and other mPGES-1 inhibitors. By carefully following the detailed protocols and considering the key experimental variables outlined in these application notes, researchers can obtain reliable and reproducible data to advance the understanding and development of this important class of anti-inflammatory drugs.
References
- 1. assaygenie.com [assaygenie.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for a Placebo-Controlled Study of Vipoglanstat in Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Endometriosis is a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting approximately one in ten women of reproductive age.[1][2] The condition is frequently associated with debilitating pain, including dysmenorrhea (painful periods) and chronic non-menstrual pelvic pain (NMPP), which can significantly impair quality of life.[1][3] Prostaglandin E2 (PGE2) is a key inflammatory mediator implicated in the pathophysiology of endometriosis-associated pain.[4]
Vipoglanstat (formerly GS-248) is a potent and selective oral inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[2][4] The mPGES-1 enzyme is the terminal synthase that converts prostaglandin H2 (PGH2), produced by cyclooxygenase (COX) enzymes, into PGE2.[5] By selectively inhibiting mPGES-1, this compound reduces the production of pro-inflammatory PGE2.[4] This mechanism is also hypothesized to redirect the PGH2 substrate towards the synthesis of other prostanoids, such as the vasodilator and anti-inflammatory prostacyclin (PGI2).[4][6]
This document outlines a detailed experimental design for a Phase 2, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy, safety, and pharmacodynamics of this compound for the treatment of moderate-to-severe pain associated with endometriosis. The design is modeled after publicly available information on the NOVA trial, a Phase 2 study of this compound in this indication.[1][2]
Study Objectives
2.1 Primary Objective:
-
To evaluate the efficacy of two different doses of this compound compared to placebo in reducing moderate-to-severe endometriosis-associated pain, as measured by the change from baseline in the Numerical Rating Scale (NRS) score for dysmenorrhea and non-menstrual pelvic pain.[7][8]
2.2 Secondary Objectives:
-
To assess the impact of this compound on health-related quality of life using the Endometriosis Health Profile-30 (EHP-30).[3]
-
To evaluate changes in other pain-related symptoms and clinical signs using the Biberoglu and Behrman (B&B) scale.[9][10]
-
To assess the effect of this compound on the use of analgesic rescue medication.
-
To characterize the safety and tolerability profile of this compound.
-
To characterize the pharmacokinetic (PK) profile of this compound.
-
To confirm the mechanism of action by assessing pharmacodynamic (PD) markers of mPGES-1 inhibition (urinary prostaglandin metabolites).[4][11]
Experimental Design and Protocols
This study is designed as a Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial. Approximately 190 adult women with endometriosis will be randomized in a 1:1:1 ratio to one of three treatment arms for a 16-week (four-month) period.[1][2]
Diagram: Study Workflow
Caption: Overall workflow of the placebo-controlled trial for this compound.
Patient Population
Patient selection is critical for study validity. The inclusion and exclusion criteria are outlined in the table below.
| Inclusion Criteria | Exclusion Criteria |
| 1. Premenopausal females aged 18 to 49 years. | 1. Pregnancy, lactation, or planning pregnancy.[12] |
| 2. Surgical diagnosis of endometriosis (e.g., via laparoscopy) within the last 5 years.[3] | 2. Use of hormonal therapies (e.g., GnRH agonists, oral contraceptives) within 3 months of screening.[12] |
| 3. Average endometriosis-associated pain score ≥ 4 on an 11-point (0-10) NRS during the 28-day baseline period.[3][13] | 3. Primary cause of pelvic pain other than endometriosis. |
| 4. Regular menstrual cycles (24-38 days). | 4. Known hypersensitivity to NSAIDs. |
| 5. Willingness to use a non-hormonal form of contraception. | 5. Clinically significant renal, hepatic, or cardiovascular disease. |
| 6. Signed informed consent.[12] | 6. Participation in another investigational drug trial within 30 days of screening. |
Randomization and Treatment
Eligible participants will be randomized (1:1:1) to receive one of the following oral treatments, once daily for 16 weeks:
-
Arm A: this compound (Low Dose)
-
Arm B: this compound (High Dose)
-
Arm C: Matching Placebo
Blinding will be maintained for patients, investigators, and site staff throughout the study.
Diagram: Study Arms and Randomization
Caption: Randomization of eligible patients into three parallel treatment arms.
Efficacy Assessment Protocol
Primary Endpoint:
-
Measure: Change from baseline to Week 16 in the mean monthly 11-point Numerical Rating Scale (NRS) for two co-primary endpoints:
-
Dysmenorrhea (pain during menstruation)
-
Non-Menstrual Pelvic Pain (NMPP)
-
-
Method: Patients will record their pain daily using an electronic diary (e-diary). The NRS is anchored with 0 = "no pain" and 10 = "worst imaginable pain".[3]
Secondary Endpoints:
-
Endometriosis Health Profile-30 (EHP-30): A validated quality of life questionnaire administered at Baseline, Week 8, and Week 16.[3]
-
Biberoglu and Behrman (B&B) Scale: Clinician-assessed severity of dysmenorrhea, dyspareunia, pelvic pain, tenderness, and induration at Baseline, Week 8, and Week 16.[9][10]
-
Analgesic Use: Patients will record daily use of allowed rescue medication (e.g., non-prescription NSAIDs or paracetamol) in their e-diary.
Pharmacodynamic (PD) Assessment Protocol
This protocol aims to measure urinary metabolites of PGE2 and PGI2 to confirm target engagement and the proposed mechanism of action.[4]
-
Sample Collection: Spot urine samples will be collected from all participants at Baseline (pre-dose), Week 4, and Week 16.
-
Sample Processing: Immediately after collection, 10 mL of urine is transferred to a tube containing an antioxidant (e.g., butylated hydroxytoluene) to prevent ex-vivo oxidation of prostaglandins. Samples are inverted gently and immediately frozen at -80°C.
-
Bioanalysis:
-
Samples will be analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Target analytes:
-
PGE-M (a major metabolite of PGE2)
-
PGI-M (a major metabolite of PGI2, measured as 2,3-dinor-6-keto-PGF1α)
-
-
Metabolite concentrations will be normalized to urinary creatinine levels to account for variations in urine dilution.
-
-
Endpoint: The primary PD endpoint will be the percent change from baseline in the urinary PGE-M/creatinine ratio at Week 16.
Pharmacokinetic (PK) and Safety Protocols
-
PK Protocol: A sparse sampling schedule will be employed. Blood samples (3 mL) for determination of this compound plasma concentrations will be collected at Week 4 and Week 16 at pre-dose and 2-4 hours post-dose. Population PK modeling will be used to estimate key parameters (e.g., AUC, Cmax).
-
Safety Protocol: Safety and tolerability will be monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), physical examinations, vital signs, and clinical laboratory tests (hematology, chemistry, urinalysis) at each study visit.
Data Presentation
All quantitative data will be summarized and presented in a structured tabular format.
Table 1: Schedule of Assessments
| Assessment | Screening | Baseline (Day 1) | Week 4 | Week 8 | Week 16 (EOT) | Week 20 (Follow-up) |
|---|---|---|---|---|---|---|
| Informed Consent | X | |||||
| Inclusion/Exclusion Criteria | X | X | ||||
| Demographics & Medical History | X | |||||
| Randomization | X | |||||
| Dispense Study Drug | X | X | X | |||
| Daily Pain e-Diary | Start | Continue | Continue | End | ||
| EHP-30 (QoL) | X | X | X | |||
| B&B Scale | X | X | X | |||
| PK Blood Sample | X | X | ||||
| PD Urine Sample | X | X | X | |||
| Safety Labs (Blood/Urine) | X | X | X | X | X |
| Adverse Event Monitoring | | X | X | X | X | X |
Table 2: Template for Baseline Demographics and Clinical Characteristics
| Characteristic | This compound Low Dose (N=XX) | This compound High Dose (N=XX) | Placebo (N=XX) | Total (N=XX) |
|---|---|---|---|---|
| Age (years), Mean (SD) | ||||
| Race, n (%) | ||||
| BMI ( kg/m ²), Mean (SD) | ||||
| Duration of Endometriosis (years), Mean (SD) | ||||
| Baseline Dysmenorrhea NRS (0-10), Mean (SD) | ||||
| Baseline NMPP NRS (0-10), Mean (SD) |
| Baseline EHP-30 Score, Mean (SD) | | | | |
Table 3: Template for Primary Efficacy Endpoint Analysis
| Endpoint (Change from Baseline at Week 16) | This compound Low Dose (N=XX) | This compound High Dose (N=XX) | Placebo (N=XX) | P-value vs Placebo |
|---|---|---|---|---|
| Dysmenorrhea NRS Score | ||||
| LS Mean Change (95% CI) | ||||
| NMPP NRS Score | ||||
| LS Mean Change (95% CI) |
LS Mean: Least Squares Mean from mixed-effect model for repeated measures (MMRM) analysis.
Table 4: Template for Pharmacodynamic Endpoint Analysis
| Endpoint (Percent Change from Baseline at Week 16) | This compound Low Dose (N=XX) | This compound High Dose (N=XX) | Placebo (N=XX) |
|---|---|---|---|
| Urinary PGE-M/Creatinine Ratio, Mean % (SD) |
| Urinary PGI-M/Creatinine Ratio, Mean % (SD) | | | |
Visualization of Mechanism of Action
Diagram: Prostaglandin Biosynthesis Pathway
Caption: this compound selectively inhibits mPGES-1, blocking PGE2 synthesis.
References
- 1. nordiclifescience.org [nordiclifescience.org]
- 2. Gesynta [gesynta.se]
- 3. Pain scoring in endometriosis: entry criteria and outcome measures for clinical trials. Report from the Art and Science of Endometriosis meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. What's the latest update on the ongoing clinical trials related to Endometriosis? [synapse.patsnap.com]
- 8. HMI-115, a Potential First-in-Class Treatment for Endometriosis, Published Proof-of-Concept Phase II Clinical Trial Results in The Lancet Obstetrics, Gynaecology, & Women's Health | Morningstar [morningstar.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Endometriosis | Study 13788 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonographic and Clinical Progression of Adenomyosis and Coexisting Endometriosis: Long-Term Insights and Management Perspectives [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Vipoglanstat solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Vipoglanstat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), positioning it as a promising anti-inflammatory agent.[1][2] However, it is a lipophilic molecule with a high LogP value of approximately 7.8, indicating very low solubility in aqueous solutions.[3][4] This poor water solubility can present significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability in preclinical and clinical studies.
Q2: What is the reported solubility of this compound in common laboratory solvents?
A2: While practically insoluble in water, this compound exhibits solubility in some organic solvents. The available data is summarized in the table below. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1] For in vivo studies in animal models, a common approach involves initially dissolving this compound in DMSO and subsequently diluting it with corn oil.[5][6]
Q3: Are there general strategies to improve the aqueous solubility of compounds like this compound?
A3: Yes, several techniques are commonly employed to enhance the solubility of poorly water-soluble drugs.[7][8][9][10] These methods can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension) and altering the solid-state properties (solid dispersions). Chemical approaches involve the use of co-solvents, surfactants, cyclodextrins, and pH modification.[7][8][9][10]
Q4: How does pH influence the solubility of this compound?
A4: The chemical structure of this compound contains basic nitrogen atoms, suggesting that its solubility is likely pH-dependent. In more acidic environments, these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form. The Henderson-Hasselbalch equation can be used to predict the extent of ionization and its effect on solubility at a given pH.[3][11][12] Experimental determination of the pKa of this compound would allow for a more precise prediction of its pH-solubility profile.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound in aqueous media.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound exceeds its aqueous solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Decrease the final concentration of this compound in the aqueous medium. - Increase the percentage of DMSO in the final solution (note potential for solvent toxicity in cell-based assays). - Consider using a co-solvent system (e.g., with ethanol or polyethylene glycol) or solubility enhancers like cyclodextrins. |
| Inconsistent results in in vitro assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound during the assay. | - Prepare fresh dilutions from a high-concentration stock solution immediately before each experiment. - Visually inspect solutions for any signs of precipitation before use. - Employ a solubility enhancement technique such as creating a solid dispersion or a nanosuspension to improve dissolution. |
| Low or variable oral bioavailability in animal studies. | Limited dissolution of the compound in the gastrointestinal tract. | - Formulate this compound as a nanosuspension or a solid dispersion to increase the surface area and dissolution rate. - Use a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve absorption. The existing protocol of dissolving in DMSO and diluting with corn oil is a basic lipid-based approach.[5][6] |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 150 mg/mL (221.07 mM) | Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is critical.[1] |
| Acetonitrile | Slightly soluble: 0.1-1 mg/mL | - |
| Water | Practically insoluble | - |
| 10% DMSO in Corn Oil | ≥ 3.75 mg/mL (5.53 mM) | This is a formulation for in vivo use and represents a clear solution, though the saturation solubility is unknown.[5][6] |
Experimental Protocols
1. Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the thermodynamic solubility of a compound.[13][14][15]
Materials:
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This compound (solid powder)
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Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)
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Scintillation vials or glass tubes with screw caps
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing PBS at different pH values.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
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Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Prepare a standard curve of this compound in the mobile phase to accurately determine the concentration.
2. Preparation of a this compound Nanosuspension
Nanosuspensions can significantly improve the dissolution rate and bioavailability of poorly soluble drugs by increasing the surface area.[9][16][17][18][19]
Materials:
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This compound
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Stabilizer (e.g., Poloxamer 188, Tween 80)
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Purified water
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High-pressure homogenizer or probe sonicator
Procedure:
-
Prepare an aqueous solution of the chosen stabilizer.
-
Disperse a specific amount of this compound in the stabilizer solution to create a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer or a probe sonicator.
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Optimize the homogenization parameters (pressure, number of cycles, or sonication time and amplitude) to achieve the desired particle size.
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Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.
3. Preparation of a this compound Solid Dispersion by Solvent Evaporation
Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level, which can enhance solubility and dissolution.[7][20][21][22][23]
Materials:
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This compound
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Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
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Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in a common volatile organic solvent.
-
Ensure complete dissolution to achieve a homogeneous solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion to obtain a fine powder.
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Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).
Visualizations
References
- 1. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound I CAS#: 1360622-01-0 I inhibitor of human prostaglandin E synthase 1 (mPGES-1) I InvivoChem [invivochem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. vetscraft.com [vetscraft.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. bioassaysys.com [bioassaysys.com]
- 16. ijsdr.org [ijsdr.org]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. rjptonline.org [rjptonline.org]
- 21. crsubscription.com [crsubscription.com]
- 22. japsonline.com [japsonline.com]
- 23. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of BI 1029539 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI 1029539 (vipoglanstat) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BI 1029539?
BI 1029539, also known as this compound, is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). By inhibiting mPGES-1, BI 1029539 effectively reduces the production of PGE2, a key mediator of inflammation, pain, and fever.
Q2: Has the off-target profile of BI 1029539 been published?
Q3: What does "selective inhibitor" imply in the context of BI 1029539?
The term "selective inhibitor" indicates that BI 1029539 has a significantly higher affinity and inhibitory activity for its intended target, mPGES-1, compared to other cellular components. For example, studies have shown that while BI 1029539 effectively suppresses PGE2 production, it does not significantly affect the production of other prostanoids like prostacyclin (PGI2), which is a common side effect of less selective non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[4]
Q4: Are there any known off-target effects of BI 1029539?
Based on the available public information, there are no specifically documented or quantified off-target effects of BI 1029539 in cellular assays. Preclinical and clinical studies have generally reported a favorable safety profile, suggesting a low incidence of significant off-target activities.[3][5][6][7][8] However, researchers should always consider the possibility of context-specific or cell-type-specific off-target effects in their experiments.
Troubleshooting Guide for Unexplained Effects in Cellular Assays
If you are observing unexpected or inconsistent results in your cellular assays with BI 1029539, consider the following troubleshooting steps to investigate potential off-target effects or other experimental issues.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected change in cell morphology or viability at high concentrations | Cytotoxicity unrelated to mPGES-1 inhibition. | Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT, LDH release). Determine the concentration at which BI 1029539 becomes cytotoxic in your specific cell line and work below this concentration. |
| Inconsistent inhibition of PGE2 production | Issues with compound stability, cell culture conditions, or assay setup. | 1. Compound Stability: Prepare fresh stock solutions of BI 1029539 in a suitable solvent (e.g., DMSO) and store aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Cell Culture: Ensure consistent cell passage number, confluency, and serum concentration, as these can affect pro-inflammatory responses. 3. Assay Conditions: Optimize the stimulation time (e.g., with LPS or IL-1β) to induce a robust and reproducible PGE2 production window. |
| Effects on a signaling pathway seemingly unrelated to PGE2 | A potential off-target interaction. | 1. Literature Review: Search for any known links between the mPGES-1/PGE2 pathway and your observed pathway. 2. Control Compound: Use a structurally different mPGES-1 inhibitor as a control to see if the effect is specific to BI 1029539 or a class effect of mPGES-1 inhibition. 3. Rescue Experiment: If possible, add exogenous PGE2 to your assay to see if it can reverse the observed effect. This can help determine if the effect is on-target. |
| Variability between experimental replicates | Inconsistent compound concentration or pipetting errors. | Ensure accurate and consistent dilution of BI 1029539 for each experiment. Use calibrated pipettes and perform serial dilutions carefully. |
Experimental Protocols for Off-Target Screening
While specific off-target screening data for BI 1029539 is not publicly available, the following are generalized protocols for common off-target liability assays that are standard in drug development. These can be adapted to test BI 1029539 in specific experimental contexts.
Kinase Inhibitor Profiling (Example: KINOMEscan™)
Objective: To assess the potential of BI 1029539 to bind to a broad range of human kinases.
Methodology:
-
Assay Principle: A competition binding assay is used where the test compound (BI 1029539) competes with a proprietary, immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.
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Compound Preparation: BI 1029539 is typically prepared at a stock concentration of 100x the desired final screening concentration in 100% DMSO.
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Screening: The compound is screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan® panel of over 480 kinases).[9][10][11]
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Data Analysis: Results are reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO alone. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a %Ctrl < 35% or < 10%.
-
Follow-up: For any identified hits, a dose-response curve is generated to determine the binding affinity (Kd).
Receptor Binding Assay Panel (Example: Eurofins SafetyScreen™)
Objective: To evaluate the potential of BI 1029539 to interact with a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Assay Principle: Radioligand binding assays are performed where BI 1029539 competes with a known radiolabeled ligand for binding to a specific receptor, ion channel, or transporter.
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Panel Selection: A panel of targets with known safety liabilities is chosen (e.g., the Eurofins SafetyScreen44™ or SafetyScreen87™ panels).[12][13][14]
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Compound Preparation: BI 1029539 is prepared in a suitable buffer at a standard screening concentration (e.g., 10 µM).
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Assay Performance: The compound is incubated with the membrane preparation containing the target protein and the specific radioligand.
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Detection: The amount of bound radioligand is measured using a scintillation counter.
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Data Analysis: Results are expressed as the percent inhibition of radioligand binding. A significant hit is typically defined as >50% inhibition.
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Follow-up: For significant hits, IC50 values are determined from a concentration-response curve.
Visualizations
Signaling Pathway of BI 1029539 Action
Caption: On-target signaling pathway of BI 1029539.
Experimental Workflow for Assessing Potential Off-Target Effects
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of microsomal prostaglandin E synthase-1 ameliorates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Interpreting Negative Results in a Vipoglanstat Clinical Trial: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vipoglanstat. The content addresses potential questions arising from the negative results of the Phase 2 clinical trial of this compound in systemic sclerosis-related Raynaud's phenomenon (SSc-RP).
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the Phase 2 clinical trial of this compound in SSc-related Raynaud's phenomenon?
A1: Despite being safe and well-tolerated, this compound did not demonstrate efficacy in treating systemic sclerosis-related Raynaud's phenomenon.[1][2] There was no significant difference in the reduction of Raynaud's phenomenon (RP) attacks per week between the this compound and placebo groups (P = 0.628).[1][3][4]
Q2: Did this compound engage its molecular target in the clinical trial?
A2: Yes, pharmacodynamic data confirmed that this compound effectively engaged its target, microsomal prostaglandin E synthase-1 (mPGES-1). Treatment with this compound resulted in a full inhibition of mPGES-1, leading to a 57% reduction in the urinary metabolite of prostaglandin E2 (PGE2) and a 50% increase in the urinary metabolite of prostacyclin.[1][3][4][5]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[6] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key inflammatory mediator. By inhibiting mPGES-1, this compound is expected to reduce the production of PGE2 and redirect the substrate PGH2 towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which is a vasodilator and inhibitor of platelet aggregation.[5][7]
Q4: Why might this compound have failed to show efficacy in SSc-RP despite successful target engagement?
A4: Several factors could explain the disconnect between target engagement and clinical efficacy:
-
Complexity of SSc-RP Pathophysiology: The underlying mechanisms of SSc-RP are complex and may involve pathways beyond those modulated by PGE2 reduction and prostacyclin increase.
-
Magnitude of Prostacyclin Increase: While a 50% increase in prostacyclin metabolites was observed, this level of increase may not be sufficient to induce a clinically meaningful vasodilation in patients with established SSc-related vascular disease.[1][3][4]
-
Patient Population: The specific characteristics of the enrolled patient population might have influenced the outcome.
-
Clinical Trial Design: The duration of the treatment (4 weeks) might have been too short to observe a significant clinical benefit in a chronic and complex condition like SSc-RP.[5]
Troubleshooting Guide for Experimental Work
This guide addresses potential issues researchers might encounter when designing or interpreting experiments with this compound, particularly in light of the negative clinical trial results.
Issue 1: Lack of expected in vivo efficacy despite confirmed in vitro potency.
-
Possible Cause: The preclinical model may not fully recapitulate the complex human disease pathology of SSc-RP.
-
Troubleshooting Steps:
-
Re-evaluate the relevance of the chosen animal model.
-
Investigate the expression and activity of mPGES-1 in the target tissues of the model.
-
Measure the local concentrations of PGE2 and prostacyclin in the affected tissues to confirm target engagement at the site of action.
-
Issue 2: Difficulty in translating biomarker changes to clinical endpoints.
-
Possible Cause: The selected biomarkers (urinary PGE2 and prostacyclin metabolites) may not be direct surrogates for the clinical outcome in SSc-RP.
-
Troubleshooting Steps:
-
Explore additional, more functionally relevant biomarkers, such as measures of endothelial function or tissue perfusion.
-
Conduct mechanistic studies to better understand the link between mPGES-1 inhibition and the specific pathophysiology of the disease being studied.
-
Issue 3: Unexpected off-target effects or lack of a clear dose-response relationship in preclinical models.
-
Possible Cause: Potential for off-target activities at higher concentrations or complex downstream effects of altering the prostanoid profile.
-
Troubleshooting Steps:
-
Perform comprehensive selectivity profiling against other prostanoid synthases and receptors.
-
Carefully titrate the dose in preclinical models and correlate it with both target engagement and functional outcomes.
-
Data Presentation
Table 1: Summary of Key Quantitative Results from the Phase 2 Clinical Trial
| Parameter | This compound Group | Placebo Group | P-value |
| Change in Weekly RP Attacks | |||
| Baseline (Mean, SD) | 14.4 (6.7) | 18.2 (12.6) | |
| Decrease from Baseline (Mean, 95% CI) | -3.4 (-5.8 to -1.0) | -4.2 (-6.5 to -2.0) | 0.628 |
| Biomarker Changes | |||
| Urinary PGE2 Metabolite Reduction | 57% | N/A | |
| Urinary Prostacyclin Metabolite Increase | 50% | N/A |
Data sourced from multiple reports of the Phase 2 trial results.[1][2][3][4]
Experimental Protocols
Protocol 1: Measurement of Urinary Prostaglandin Metabolites
A key method for assessing the pharmacodynamic effect of this compound is the measurement of prostaglandin metabolites in urine.
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Sample Collection: Collect 24-hour urine samples from subjects at baseline and after the treatment period.
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Sample Processing: Immediately after collection, aliquot the urine and store at -80°C until analysis.
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Analysis: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of the major urinary metabolites of PGE2 (e.g., PGEM) and prostacyclin (e.g., PGIM).
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Data Normalization: Normalize the metabolite concentrations to urinary creatinine levels to account for variations in urine dilution.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Phase 2 Clinical Trial Workflow.
References
- 1. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
Vipoglanstat Systemic Sclerosis Trial: A Technical Analysis of a Phase 2 Failure
Technical Support Center
This document provides a comprehensive analysis of the Phase 2 clinical trial investigating Vipoglanstat for the treatment of Raynaud's phenomenon (RP) in patients with systemic sclerosis (SSc). While the drug was found to be safe and well-tolerated, it ultimately failed to demonstrate efficacy. This guide is intended for researchers, scientists, and drug development professionals to understand the trial's outcomes and methodologies.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound trial in systemic sclerosis?
A1: The Phase 2 trial for this compound in systemic sclerosis-related Raynaud's phenomenon failed because it did not meet its primary endpoint. Specifically, this compound was not more effective than placebo in reducing the mean weekly number of Raynaud's phenomenon attacks.[1][2][3]
Q2: Did this compound show any biological activity in the trial participants?
A2: Yes, this compound demonstrated clear biological activity. It successfully inhibited its target, microsomal prostaglandin E synthase-1 (mPGES-1). This was evidenced by a 57% reduction in urinary prostaglandin E2 (PGE2) metabolites and a 50% increase in prostacyclin metabolites in the urine of patients who received the drug.[1][2][4][5][6] This confirms that the drug engaged its intended target.
Q3: What was the underlying scientific hypothesis for testing this compound in systemic sclerosis?
A3: The hypothesis was that by inhibiting mPGES-1, this compound would redirect the prostaglandin synthesis pathway towards the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[1][7] It was theorized that increased prostacyclin levels would improve blood flow and reduce the frequency and severity of Raynaud's phenomenon attacks in SSc patients.[4][5][7]
Q4: Were there any safety concerns with this compound in this trial?
A4: No, the trial results indicate that this compound was safe and well-tolerated at the 120mg daily dose administered.[1][2][8] The adverse event profile was similar to that of the placebo group.[8]
Troubleshooting Guide: Understanding the Trial's Outcome
This section provides a deeper dive into the experimental design and data to help researchers troubleshoot why the biological effect of this compound did not translate into clinical efficacy for Raynaud's phenomenon in SSc.
Experimental Protocols
Trial Design:
The study was a randomized, double-blind, placebo-controlled, parallel-group Phase 2 trial.[1][3]
-
Participants: 69 patients with systemic sclerosis and at least 7 Raynaud's phenomenon attacks in the week prior to baseline were randomized.[1][2] 33 patients received this compound and 36 received a placebo.[1][2]
-
Intervention: Patients received either 120 mg of this compound or a placebo once daily for four weeks.[1][2][3][9]
-
Primary Endpoint: The primary endpoint was the change in the mean weekly number of Raynaud's phenomenon attacks from baseline to week 4, as recorded in a daily electronic diary.[1][2][3][9]
-
Secondary and Exploratory Endpoints: These included changes in the Raynaud's Condition Score, patient's and physician's global impression of change, recovery of peripheral blood flow after a cold challenge, and urinary levels of arachidonic acid metabolites.[1][2][3][9]
Key Methodologies:
-
Cold Challenge Assessment: This test was performed at baseline and at the end of treatment to objectively measure peripheral blood flow in response to a cold stimulus.[1][2][3][9]
-
Biomarker Analysis: Urinary levels of PGE2 and prostacyclin metabolites were quantified to assess the pharmacological activity of this compound.[1][4][5][6]
Data Presentation
Table 1: Primary Efficacy Endpoint Results
| Group | Baseline Mean Weekly RP Attacks (SD) | Mean Decrease in Weekly RP Attacks from Baseline (95% CI) | P-value vs. Placebo |
| This compound (n=33) | 14.4 (6.7) | 3.4 (-5.8 to -1.0) | 0.628 |
| Placebo (n=36) | 18.2 (12.6) | 4.2 (-6.5 to -2.0) |
Data from the Phase 2 clinical trial of this compound in SSc-related RP.[1][2][3]
Table 2: Key Secondary and Biomarker Endpoint Results
| Endpoint | This compound Group | Placebo Group | Outcome |
| Recovery of peripheral blood flow after cold challenge | No significant change | No significant change | No difference between groups[1][2][5] |
| Patient-reported outcomes | Improved | Improved | No difference between groups[1][2] |
| Urinary PGE2 Metabolites | 57% reduction | Not reported | Confirmed target engagement[1][2][4][5][6] |
| Urinary Prostacyclin Metabolites | 50% increase | Not reported | Confirmed mechanism of action[1][2][4][5][6] |
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound in the prostaglandin synthesis pathway.
This compound Clinical Trial Workflow
Caption: Overview of the this compound Phase 2 clinical trial workflow.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Gesynta [gesynta.se]
- 9. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Vipoglanstat in DMSO at -20°C
Welcome to the technical support center for Vipoglanstat. This resource is designed to provide researchers, scientists, and drug development professionals with detailed information and guidance for the effective use of this compound in experimental settings. Here you will find answers to frequently asked questions, troubleshooting guides, and detailed protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For optimal stability, it is recommended to prepare aliquots of your this compound stock solution in DMSO to avoid repeated freeze-thaw cycles.[1] Based on available data, the stability of this compound in DMSO varies by storage temperature. For short-term storage, a stock solution at -20°C should be used within one month.[2] For longer-term storage, it is recommended to store the stock solution at -80°C, where it can be stable for up to six months.[2][3] Always ensure the solution is stored in a tightly sealed container to prevent moisture absorption and away from light.[2]
Q2: How many times can I freeze and thaw my this compound DMSO stock solution?
A2: While specific data on the impact of freeze-thaw cycles on this compound is not available, it is a general best practice to minimize these cycles for any small molecule dissolved in DMSO.[1] Each freeze-thaw cycle can introduce moisture and potentially lead to the degradation of the compound. To mitigate this, it is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation.
Q3: What should I do if I observe precipitation in my this compound stock solution after thawing?
A3: If you observe precipitation after thawing your this compound stock solution, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, this may indicate that the compound has come out of solution or has degraded. In such cases, it is advisable to prepare a fresh stock solution.
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[2][3][4][5] By inhibiting mPGES-1, this compound blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[4][5] This targeted inhibition leads to anti-inflammatory effects.[2][3][6]
Data Summary
Stability of this compound in DMSO
| Storage Temperature | Recommended Storage Duration | Source |
| -20°C | 1 month | [2] |
| -80°C | 6 months | [2][3] |
| 4°C | 2 weeks | [3] |
Note: These durations are guidelines. For critical experiments, it is always best to use a freshly prepared stock solution.
Experimental Protocols
General Protocol for a Cell-Based Assay Using this compound
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
-
Cell Seeding:
-
Culture your cells of interest to the desired confluency.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate well plates at the desired density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Treatment with this compound:
-
On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[7]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Assay and Data Analysis:
-
Following the incubation period, perform your desired downstream analysis (e.g., ELISA for PGE2 levels, Western blot for protein expression, cell viability assay).
-
Collect and analyze the data according to the specific assay's protocol.
-
Visual Guides
Signaling Pathway of this compound Action
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis.
Troubleshooting Workflow for this compound Experiments
Caption: A logical guide to troubleshooting this compound experiments.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
A Comparative Analysis of Vipoglanstat and Celecoxib in a Preclinical Model of Acute Lung Injury
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of vipoglanstat and celecoxib, two anti-inflammatory agents, in the context of acute lung injury (ALI). The following sections detail their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental protocols used in these assessments.
Executive Summary
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. The inflammatory cascade in ALI is complex, with prostaglandins, particularly Prostaglandin E2 (PGE2), playing a central role. This guide compares two drugs that modulate the prostaglandin synthesis pathway: this compound, a selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, and Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. While no direct head-to-head studies have been identified, this document synthesizes available preclinical data from lipopolysaccharide (LPS)-induced ALI models to offer a comparative perspective on their potential as therapeutic interventions.
Mechanism of Action: A Tale of Two Enzymes
The anti-inflammatory effects of both this compound and celecoxib stem from their ability to reduce the production of PGE2, a key mediator of inflammation, pain, and fever. However, they achieve this by targeting different enzymes in the arachidonic acid cascade.
Celecoxib acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins.[1] By inhibiting COX-2, celecoxib broadly reduces the synthesis of multiple prostaglandins, including PGE2.[1][3]
This compound , on the other hand, is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme that specifically converts PGH2 into PGE2.[4][5] This more targeted approach is hypothesized to offer a more precise anti-inflammatory effect. A potential advantage of inhibiting mPGES-1 is the shunting of the PGH2 substrate towards the synthesis of other prostaglandins, such as the vasodilatory and anti-platelet prostacyclin (PGI2), which could be beneficial in the context of lung injury.[5]
Comparative Efficacy in a Model of Acute Lung Injury
| Parameter | This compound (LPS-induced ALI, Mice) | Celecoxib (Hyperoxia-induced Lung Injury, Rats) |
| Dose | 30 mg/kg, i.p. | 5 mg/kg, i.p. daily |
| Neutrophil Influx in BALF | Reduction observed[4] | Data not available |
| Protein Content in BALF | Reduction observed[4] | Data not available |
| TNF-α in BALF | Reduction observed[4] | Significant decrease[6] |
| IL-1β in BALF | Reduction observed[4] | Data not available |
| IL-6 in BALF | Data not available | Significant decrease[6] |
| PGE2 Levels | Reduction in BALF[4] | Data not available |
| Myeloperoxidase (MPO) Activity | Reduction in lung tissue[4] | Data not available |
| Lung Injury Score | Reduction observed in a sepsis model[4] | Alleviation of damaged lung development[6] |
| Other Notable Effects | Reduced expression of mPGES-1, COX-2, and ICAM in lung tissue[4] | Inhibited NF-κB phosphorylation and increased AQP1 expression[6] |
Experimental Protocols
The following are representative experimental protocols for inducing acute lung injury and administering the test compounds, based on the available literature.
This compound in LPS-Induced Acute Lung Injury in Mice
This protocol is based on a study investigating the effects of this compound in a lipopolysaccharide-induced model of acute lung injury.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of ALI: Mice are anesthetized, and acute lung injury is induced by intratracheal administration of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) in a sterile saline solution. A control group receives sterile saline only.
-
Drug Administration: this compound is administered, for example, via intraperitoneal (i.p.) injection at a dose of 30 mg/kg, typically 1 hour before or shortly after the LPS challenge.[4] A vehicle control group receives the vehicle solution.
-
Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS administration, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS) to collect BAL fluid (BALF).
-
Analysis:
-
The total and differential cell counts in the BALF are determined to assess inflammatory cell infiltration.
-
The protein concentration in the BALF is measured as an indicator of alveolar-capillary barrier permeability.
-
Levels of cytokines (e.g., TNF-α, IL-1β) and PGE2 in the BALF are quantified by ELISA.
-
Lung tissue is harvested for histological analysis to assess lung injury and for measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Celecoxib in Hyperoxia-Induced Acute Lung Injury in Rats
This protocol is based on a study evaluating celecoxib in a model of bronchopulmonary dysplasia (BPD), a form of neonatal acute lung injury.
-
Animal Model: Newborn Sprague-Dawley rats.[6]
-
Induction of ALI: Newborn rats are placed in a hyperoxic chamber with a high oxygen concentration (e.g., 85% O2) for an extended period (e.g., up to 14 days) to induce lung injury.[6] Control animals are kept in room air (21% O2).
-
Drug Administration: Celecoxib is administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[6] The control and hyperoxia-only groups receive the vehicle.
-
Sample Collection: At specified time points (e.g., 3, 7, and 14 days), rats are euthanized.[6]
-
Analysis:
-
Lung tissue is collected for histological analysis to assess alveolar development and injury.
-
BALF is collected to measure the levels of inflammatory cytokines such as TNF-α and IL-6 by ELISA.[6]
-
Lung tissue homogenates are used for Western blotting to analyze the expression of proteins involved in inflammatory signaling pathways (e.g., NF-κB, AQP1) and for immunohistochemistry.[6]
-
Conclusion
Both this compound and celecoxib demonstrate anti-inflammatory effects in preclinical models of acute lung injury by modulating the prostaglandin pathway. Celecoxib, a COX-2 inhibitor, has a broader effect on prostaglandin synthesis, while this compound offers a more targeted inhibition of PGE2 production by acting on mPGES-1. The available data, although not from direct comparative studies, suggests that both compounds can attenuate key features of ALI, including inflammatory cell infiltration and the production of pro-inflammatory cytokines. The more specific mechanism of this compound may offer a theoretical advantage by potentially preserving the production of beneficial prostaglandins like PGI2. Further head-to-head studies in a standardized model of acute lung injury are warranted to definitively determine the comparative efficacy and safety of these two therapeutic approaches.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Celecoxib Protects Hyperoxia-Induced Lung Injury via NF-κB and AQP1 [frontiersin.org]
- 4. Celecoxib Protects Hyperoxia-Induced Lung Injury via NF-κB and AQP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase-2 deficiency attenuates lipopolysaccharide-induced inflammation, apoptosis, and acute lung injury in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vipoglanstat and Other mPGES-1 Inhibitors for Inflammation and Pain
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Vipoglanstat and other selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. This document synthesizes available preclinical and clinical data to aid in the evaluation of these potential next-generation anti-inflammatory therapeutics.
Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising target for the treatment of inflammation, pain, and various other diseases.[1][2][3][4] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes and thereby block the production of multiple prostanoids, mPGES-1 inhibitors selectively block the terminal step in the synthesis of pro-inflammatory prostaglandin E2 (PGE2).[1][2] This targeted approach is hypothesized to offer a better safety profile, particularly concerning gastrointestinal and cardiovascular side effects associated with NSAIDs.[1][2]
This guide focuses on a comparative analysis of this compound (also known as GS-248 and BI 1029539) against other notable mPGES-1 inhibitors that have entered clinical development, including Zaloglanstat (GRC-27864), LY3023703, and NS-580.
Quantitative Efficacy Comparison
The following tables summarize the available in vitro and ex vivo efficacy data for this compound and its key competitors. It is important to note that a direct head-to-head comparison of these compounds in the same study is often unavailable, and thus, variations in experimental conditions should be considered when interpreting these values.
Table 1: In Vitro Efficacy of mPGES-1 Inhibitors (Recombinant Human Enzyme Assay)
| Compound | IC50 (nM) | Source |
| This compound | ~1 | [1] |
| Zaloglanstat (GRC-27864) | 5 | [5][6] |
| LY3023703 | Data not publicly available | |
| NS-580 | Data not publicly available |
Table 2: Ex Vivo Efficacy of mPGES-1 Inhibitors (Human Whole Blood Assay)
| Compound | IC50 (nM) | Key Findings | Source |
| This compound | ≤ 0.5 | Potent and sustained inhibition of LPS-induced PGE2 formation. | [7][8] |
| Zaloglanstat (GRC-27864) | 376 | Potent inhibition of LPS-induced PGE2 production. | [6] |
| LY3023703 | - | >90% inhibition of LPS-induced PGE2 synthesis at 30 mg dose.[9][10] | [9][10] |
| NS-580 | Data not publicly available | Orally available mPGES-1 inhibitor. | [11][12] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the mPGES-1 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: The mPGES-1 signaling pathway in the synthesis of prostaglandin E2 (PGE2).
References
- 1. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamic comparison of LY3023703, a novel microsomal prostaglandin e synthase 1 inhibitor, with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Friluglanstat | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. NS 580 - AdisInsight [adisinsight.springer.com]
A Head-to-Head Comparison: Vipoglanstat vs. Non-Selective NSAIDs in Inflammatory Response and Safety
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-inflammatory agent Vipoglanstat and traditional non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This analysis is based on their distinct mechanisms of action and available preclinical and clinical data, offering insights into their potential therapeutic benefits and safety profiles.
This compound, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), represents a targeted approach to modulating the inflammatory cascade. In contrast, non-selective NSAIDs, such as ibuprofen and naproxen, exert their effects through broad inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This fundamental difference in their mechanism of action underpins the potential for a more favorable safety profile for this compound, particularly concerning gastrointestinal and cardiovascular side effects commonly associated with NSAID use.
Mechanism of Action: A Tale of Two Pathways
Non-selective NSAIDs function by blocking the COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.[1][2] While the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme can lead to significant side effects.[3][4] COX-1 plays a crucial role in protecting the gastric mucosa and maintaining platelet function.[2][3] Its inhibition is, therefore, linked to an increased risk of gastrointestinal ulcers and bleeding.[1]
This compound, on the other hand, acts further downstream in the prostaglandin synthesis pathway. It specifically targets mPGES-1, the terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[5][6][7] This selective inhibition allows for a reduction in pro-inflammatory PGE2 without affecting the production of other prostaglandins that are important for physiological functions, which are disrupted by non-selective NSAIDs.[8]
Signaling Pathway Diagrams
References
- 1. Methods to measure gastric mucosal lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gastric mucosal damage in water immersion stress: Mechanism and prevention with GHRP-6 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Vipoglanstat's selectivity for mPGES-1 over mPGES-2 and cPGES
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a compound is paramount. This guide provides a comprehensive comparison of Vipoglanstat's inhibitory activity against its primary target, microsomal prostaglandin E synthase-1 (mPGES-1), versus the other prostaglandin E synthase isoforms, mPGES-2 and cytosolic PGES (cPGES).
This compound has emerged as a potent and highly selective inhibitor of mPGES-1, an enzyme critically involved in the inflammatory cascade. Its ability to discriminate between the different PGES isoforms is a key attribute, potentially offering a more targeted therapeutic approach with an improved safety profile compared to non-selective anti-inflammatory drugs.
Potency and Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its remarkable potency and selectivity for mPGES-1.
| Enzyme Target | IC50 Value (Human) | Selectivity over mPGES-1 |
| mPGES-1 | ~0.4 - 1 nM [1][2] | - |
| mPGES-2 | Data not available in searched results | Data not available in searched results |
| cPGES | Data not available in searched results | Data not available in searched results |
| COX-1 | No cross-reactivity[2] | Highly Selective |
| COX-2 | No cross-reactivity[2] | Highly Selective |
Note: The IC50 values for mPGES-2 and cPGES were not explicitly found in the provided search results. The table reflects the available data.
This compound's sub-nanomolar potency against mPGES-1 is a strong indicator of its efficacy.[1][2] Furthermore, its lack of cross-reactivity with the cyclooxygenase (COX) enzymes, COX-1 and COX-2, is a significant advantage, as inhibition of these enzymes is associated with gastrointestinal and cardiovascular side effects.[2] It is also noteworthy that this compound exhibits species-specific activity, with significantly lower potency observed against rodent mPGES-1 (>1000 nM for rat/mouse).[2]
Prostaglandin E2 Synthesis Pathway
The following diagram illustrates the central role of mPGES-1 in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. The pathway also highlights the distinct roles of mPGES-2 and cPGES.
Caption: Prostaglandin E2 synthesis pathway highlighting the role of PGES isoforms.
Experimental Protocols
The determination of this compound's selectivity relies on robust biochemical assays. Below is a generalized protocol for an in vitro enzyme inhibition assay to determine the IC50 values for mPGES-1, mPGES-2, and cPGES.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human mPGES-1, mPGES-2, and cPGES.
Materials:
-
Recombinant human mPGES-1, mPGES-2, and cPGES enzymes
-
Prostaglandin H2 (PGH2) substrate
-
Reduced glutathione (GSH) as a cofactor
-
This compound (or other test compounds) at various concentrations
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., a solution containing a reducing agent like stannous chloride)
-
Prostaglandin E2 (PGE2) standard
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound against PGES enzymes.
Detailed Method:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
-
Enzyme Reaction: In a multi-well plate, combine the assay buffer, the respective PGES enzyme, and reduced glutathione.
-
Inhibitor Incubation: Add the various concentrations of this compound to the wells and pre-incubate for a specific time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-5 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
PGE2 Quantification: The amount of PGE2 produced in each well is quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Selectivity Determination: The selectivity of this compound for mPGES-1 over mPGES-2 and cPGES is determined by comparing the respective IC50 values. A significantly lower IC50 for mPGES-1 indicates high selectivity.
Conclusion
The available data strongly supports this compound as a potent and highly selective inhibitor of mPGES-1. Its ability to potently target the key inducible enzyme in the inflammatory PGE2 production pathway, while avoiding off-target effects on COX enzymes, underscores its potential as a promising therapeutic agent. Further studies to quantify its activity against mPGES-2 and cPGES will provide a more complete picture of its selectivity profile and further validate its targeted mechanism of action.
References
GS-248 versus NS-380: a comparative analysis of mPGES-1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), GS-248 and NS-380. By objectively presenting available performance data and experimental methodologies, this document aims to inform research and development decisions in the field of inflammatory and autoimmune diseases.
Introduction to mPGES-1 Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Selective inhibition of mPGES-1 is a promising therapeutic strategy that aims to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids, a limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This targeted approach is hypothesized to offer a better safety profile, particularly concerning gastrointestinal and cardiovascular side effects.
GS-248: A Clinical-Stage mPGES-1 Inhibitor
GS-248, also known as Vipoglanstat, is a potent and selective, orally active small molecule inhibitor of human mPGES-1. It has been the subject of several clinical trials for inflammatory conditions.
NS-380: A Research Compound with mPGES-1 Inhibitory Activity
NS-380 is primarily known as a selective COX-2 inhibitor. However, it has also been reported to exhibit inhibitory activity against mPGES-1. Publicly available data on NS-380 as a dedicated mPGES-1 inhibitor is limited compared to GS-248.
Quantitative Performance Data
The following tables summarize the available quantitative data for GS-248 and NS-380, providing a basis for a comparative assessment of their potency and selectivity.
Table 1: In Vitro Potency Against mPGES-1
| Compound | Assay Type | Species | IC50 |
| GS-248 | Human mPGES-1 Enzyme Assay | Human | 2.5 nM |
| Human Whole Blood Assay | Human | 0.41 nM | |
| NS-380 | mPGES-1 Enzyme Assay | Not Specified | 20 µM |
Table 2: Selectivity Profile
| Compound | Target | IC50 | Selectivity Ratio (COX-1/mPGES-1) | Selectivity Ratio (COX-2/mPGES-1) |
| GS-248 | Human mPGES-1 | 2.5 nM | >40,000 | >40,000 |
| Human COX-1 | >100 µM | |||
| Human COX-2 | >100 µM | |||
| NS-380 | mPGES-1 | 20 µM | N/A | N/A |
| Human COX-1 | 125 µM[1] | 6.25 | ||
| Human COX-2 | 5.6 µM[1] | 0.28 |
Note: A higher selectivity ratio indicates greater selectivity for mPGES-1 over the COX isoforms. Data for NS-380's selectivity against mPGES-1 is calculated based on available IC50 values and should be interpreted with caution due to potential variations in experimental conditions.
Table 3: Pharmacokinetic Parameters of GS-248 in Humans (Phase I Study) [2]
| Parameter | Value |
| Dosing | Single oral doses up to 300 mg and multiple once-daily doses up to 180 mg for 10 days |
| Safety & Tolerability | Safe and well-tolerated |
| Pharmacokinetic Profile | Supports once-daily dosing |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the mPGES-1 signaling pathway and a typical experimental workflow for evaluating mPGES-1 inhibitors.
Caption: The mPGES-1 signaling pathway in response to inflammatory stimuli.
Caption: A generalized experimental workflow for the evaluation of mPGES-1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are outlines of key methodologies used to characterize mPGES-1 inhibitors.
mPGES-1 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the conversion of the substrate PGH2 to PGE2 by recombinant human mPGES-1.
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Reaction Mixture: The assay is typically performed in a buffer containing a known concentration of purified mPGES-1, the substrate PGH2, and a reducing agent such as glutathione.
-
Inhibitor Incubation: The test compound (GS-248 or NS-380) is pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of PGH2 and allowed to proceed for a defined period at a controlled temperature. The reaction is then terminated, often by the addition of a stop solution containing a reducing agent like stannous chloride.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.
Human Whole Blood Assay (WBA) for PGE2 Production
The human whole blood assay provides a more physiologically relevant system to assess the potency of an inhibitor by accounting for plasma protein binding and cell permeability.
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Inhibitor Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound.
-
Stimulation of PGE2 Production: PGE2 production is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the blood samples.
-
Incubation: The samples are incubated for a specified period (e.g., 24 hours) at 37°C to allow for the synthesis and release of PGE2.
-
Plasma Separation: After incubation, plasma is separated by centrifugation.
-
PGE2 Quantification: The concentration of PGE2 in the plasma is measured using ELISA or LC-MS.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of the inhibitor.
Comparative Summary and Conclusion
Based on the available data, GS-248 demonstrates significantly higher potency as an mPGES-1 inhibitor compared to NS-380. The nanomolar IC50 values for GS-248 in both enzymatic and human whole blood assays highlight its strong inhibitory activity. Furthermore, GS-248 exhibits excellent selectivity for mPGES-1 over COX-1 and COX-2, which is a key characteristic for a targeted anti-inflammatory agent. The clinical trial data for GS-248 further supports its potential as a therapeutic agent with a favorable safety and pharmacokinetic profile for once-daily dosing.[2]
In contrast, the available information on NS-380's activity against mPGES-1 is limited. Its reported IC50 for mPGES-1 is in the micromolar range, indicating substantially lower potency than GS-248. While NS-380 is a known selective COX-2 inhibitor, its selectivity for mPGES-1 over COX-2 appears to be poor based on the available data. The lack of comprehensive public data on the pharmacokinetics and in vivo efficacy of NS-380 as an mPGES-1 inhibitor makes a direct and thorough comparison with the clinically evaluated GS-248 challenging.
References
Validating Vipoglanstat's Promise: A Comparative Analysis with mPGES-1 Knockout Mice
For researchers, scientists, and drug development professionals, establishing the specificity and downstream effects of a novel therapeutic is paramount. Vipoglanstat, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), is a promising non-steroidal anti-inflammatory drug (NSAID) candidate. This guide provides a comprehensive comparison of this compound's pharmacological effects with the genetic validation offered by mPGES-1 knockout (KO) mice, offering a robust framework for evaluating its therapeutic potential.
The targeted inhibition of mPGES-1 aims to reduce the production of pro-inflammatory prostaglandin E2 (PGE2) without the adverse effects associated with traditional NSAIDs that broadly target cyclooxygenase (COX) enzymes.[1] The use of mPGES-1 KO mice provides a crucial benchmark, revealing the physiological consequences of a complete and lifelong absence of the enzyme. This comparison guide synthesizes preclinical and clinical data for this compound and experimental data from mPGES-1 KO mice across various inflammatory models.
The Prostaglandin E2 Synthesis Pathway
The synthesis of PGE2 is a critical inflammatory cascade. As illustrated below, both pharmacological inhibition by this compound and genetic deletion in knockout mice target the final, rate-limiting step in inducible PGE2 production.
Comparative Efficacy in Preclinical Inflammation Models
Direct comparisons of this compound and mPGES-1 KO mice in the same inflammatory model are limited. However, data from studies using a surrogate mPGES-1 inhibitor and separate studies on this compound and mPGES-1 KO mice provide valuable insights.
Mouse Air Pouch Model of Inflammation
This model allows for the direct comparison of a selective mPGES-1 inhibitor with the knockout phenotype.
| Parameter | Wild-Type (Vehicle) | mPGES-1 KO | Wild-Type + mPGES-1 Inhibitor (Compound III) |
| PGE2 Levels (pg/mL) | High | Significantly Reduced | Significantly Reduced |
| Thromboxane B2 Levels | Baseline | Increased (Shunting) | Tendency to Decrease |
| Prostacyclin (6-keto-PGF1α) Levels | Baseline | No significant change | Tendency to Decrease |
| Data synthesized from a comparative study.[2] |
Lipopolysaccharide (LPS)-Induced Inflammation
LPS administration is a common method to induce a systemic inflammatory response.
| Model | Treatment/Genotype | Key Findings |
| LPS-Induced Lung Injury in Mice | This compound (30 mg/kg) | Reduced neutrophil influx, protein content, TNF-α, IL-1β, and PGE2 levels in bronchoalveolar lavage fluid.[3] |
| LPS-Stimulated Dendritic Cells | mPGES-1 KO | Markedly attenuated increase in PGE2 production; preferential shunting towards PGD2 production.[4] |
Insights from Arthritis Models
Inflammatory arthritis is a key area where mPGES-1 inhibition is expected to be beneficial.
| Model | Genotype/Treatment | Key Findings |
| Collagen-Induced Arthritis (CIA) in Mice | mPGES-1 KO | Decreased incidence and severity of arthritis.[5] |
| Adjuvant-Induced Arthritis in Rats | mPGES-1 Inhibitor (Compound II) | Attenuated both acute and delayed inflammatory responses.[6] |
Human Data: this compound Clinical Trial
A Phase 2 clinical trial of this compound in patients with systemic sclerosis-related Raynaud's phenomenon provides valuable human data on its biochemical effects.
| Parameter | This compound (120 mg) | Placebo |
| Urinary PGE2 Metabolite | 57% Reduction | No significant change |
| Urinary Prostacyclin Metabolite | 50% Increase | No significant change |
| Data from a Phase 2 clinical trial.[7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Experimental Workflow: Preclinical Evaluation of an mPGES-1 Inhibitor
Collagen-Induced Arthritis (CIA) in Mice
-
Immunization: DBA/1 mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Booster: A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant is administered 21 days after the primary immunization.
-
Clinical Assessment: The incidence and severity of arthritis are monitored daily or every other day starting from day 21. Arthritis severity is scored based on the degree of erythema and swelling in each paw.
-
Outcome Measures: At the end of the study, paws are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines. Paw tissue can be homogenized to measure local PGE2 levels.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
LPS Administration: Mice are injected intraperitoneally with a single dose of LPS (e.g., 1-5 mg/kg).
-
Treatment: this compound or vehicle is administered at a specified time before or after the LPS challenge.
-
Sample Collection: Blood is collected at various time points (e.g., 1, 3, 6, 24 hours) after LPS injection to measure serum levels of cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2. Bronchoalveolar lavage fluid can also be collected to assess lung inflammation.
-
Analysis: Cytokine and PGE2 levels are quantified using ELISA or other immunoassays.
Conclusion
The data from mPGES-1 knockout mice provide strong genetic validation for targeting this enzyme to reduce inflammation and associated pathologies. The phenotypic characteristics of these mice, including reduced PGE2 production and amelioration of disease in inflammatory models, align well with the pharmacological effects observed with this compound. While direct comparative studies are still emerging, the available evidence suggests that this compound effectively mimics the key biochemical and physiological outcomes of genetic mPGES-1 deletion.
A notable difference observed in some studies is the pattern of prostanoid shunting. While mPGES-1 knockout can lead to an increase in thromboxane production in some models, pharmacological inhibition with certain compounds, including the trend seen with this compound, may favor an increase in the production of the vasodilatory and anti-platelet aggregator prostacyclin.[2][7] This potential for a favorable shift in the prostanoid profile further enhances the therapeutic appeal of selective mPGES-1 inhibitors like this compound over traditional NSAIDs.
This guide underscores the importance of using genetic models like the mPGES-1 knockout mouse as a benchmark for validating the mechanism and therapeutic potential of targeted inhibitors. The presented data provides a solid foundation for further investigation and development of this compound as a novel anti-inflammatory agent.
References
- 1. Item - mPGES-1 and the PGE2 pathway in arthritis - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genetic deletion of mPGES-1 abolishes PGE2 production in murine dendritic cells and alters the cytokine profile, but does not affect maturation or migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defective Generation of a Humoral Immune Response Is Associated with a Reduced Incidence and Severity of Collagen-Induced Arthritis in Microsomal Prostaglandin E Synthase-1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a new mPGES-1 inhibitor in rat models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Assessing the Cardiovascular Safety Profile of Vipoglanstat Compared to Coxibs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiovascular safety profiles of the novel anti-inflammatory agent Vipoglanstat and the established class of cyclooxygenase-2 (COX-2) inhibitors, known as coxibs. This comparison is based on available experimental data, highlighting mechanistic differences and summarizing key clinical trial outcomes for coxibs.
This compound, a selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, presents a distinct mechanism of action compared to coxibs. This difference is central to the hypothesis of a potentially improved cardiovascular safety profile. While direct comparative clinical trial data is not yet available, this guide will delineate the mechanistic rationale, present preclinical evidence for mPGES-1 inhibitors, and provide a comprehensive overview of the well-documented cardiovascular risks associated with coxibs.
Mechanism of Action: A Tale of Two Pathways
The cardiovascular risks associated with coxibs are primarily attributed to their selective inhibition of COX-2. This leads to a reduction in the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, without a corresponding decrease in thromboxane A2 (TXA2), a vasoconstrictor and platelet aggregator produced via the COX-1 pathway. This imbalance is believed to create a prothrombotic state.
This compound, by inhibiting mPGES-1, acts downstream of the COX enzymes. It specifically blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Crucially, this selective inhibition allows for the "shunting" of the PGH2 substrate towards the synthesis of other prostaglandins, including the cardioprotective prostacyclin (PGI2).[1][2][3][4] Preclinical studies have demonstrated that inhibition of mPGES-1 can lead to an increase in prostacyclin levels.[5][6]
Below is a diagram illustrating the differential effects of coxibs and this compound on the prostaglandin synthesis pathway.
Preclinical Cardiovascular Safety Profile of mPGES-1 Inhibitors
While specific quantitative preclinical cardiovascular safety data for this compound is limited in the public domain, studies on mPGES-1 inhibitors as a class provide valuable insights.
-
Vascular Tone: In preclinical models, mPGES-1 inhibitors have been shown to reduce adrenergic vasoconstriction.[7][8][9] This effect is attributed to the increased production of vasodilatory PGI2.[9]
-
Thrombosis: Genetic deletion of mPGES-1 in mice did not predispose them to thrombogenesis, a stark contrast to the effects of COX-2 inhibition.[2] This suggests that the preserved or enhanced PGI2 production with mPGES-1 inhibition maintains a more favorable balance against the pro-thrombotic effects of TXA2.
-
Blood Pressure: Studies in animal models suggest that mPGES-1 deletion has a limited impact on blood pressure compared to COX-2 inhibition.[2]
-
Cardiac Function: In a mouse model of myocardial infarction, pharmacological inhibition of mPGES-1 was found to improve cardiac function.[7]
A Phase 1 study of this compound (also known as GS-248) in healthy volunteers demonstrated that it was safe and well-tolerated. The study also confirmed its mechanism of action, showing a decrease in PGE2 and an increase in prostacyclin metabolites.[5][6] A subsequent Phase 2 trial in patients with systemic sclerosis-related Raynaud's phenomenon also reported that this compound was safe and well-tolerated.[5][10][11]
Clinical Cardiovascular Safety Profile of Coxibs: A Review of Key Trials
The cardiovascular risks of coxibs have been established through numerous large-scale clinical trials. The data from these trials led to the withdrawal of rofecoxib (Vioxx) and valdecoxib (Bextra) from the market and stringent warnings for celecoxib (Celebrex) and etoricoxib (Arcoxia).
Table 1: Summary of Cardiovascular Outcomes in Key Rofecoxib Clinical Trials
| Trial | Comparator | Primary Cardiovascular Endpoint | Hazard Ratio (HR) / Relative Risk (RR) (95% CI) | Key Finding |
| VIGOR | Naproxen | Myocardial Infarction | RR: 5.00 (1.68 - 20.13)[12] | Increased risk of myocardial infarction with rofecoxib compared to naproxen.[11][12][13][14] |
| APPROVe | Placebo | Confirmed Thrombotic Events | RR: 1.92 (1.19 - 3.11)[2] | Increased risk of thrombotic events with rofecoxib, becoming apparent after 18 months of treatment.[1][2][15] |
Table 2: Summary of Cardiovascular Outcomes in Key Celecoxib Clinical Trials
| Trial | Comparator(s) | Primary Cardiovascular Endpoint | Hazard Ratio (HR) (95% CI) | Key Finding |
| APC | Placebo | CV Death, MI, Stroke, Heart Failure, or Thromboembolic Event | 200mg BID: HR 1.8 (1.1 - 3.1)\n400mg BID: HR 3.1 (1.5 - 6.1)[7] | Dose-dependent increase in cardiovascular risk with celecoxib.[7][16][17][18] |
| PRECISION | Ibuprofen, Naproxen | CV Death, Nonfatal MI, or Nonfatal Stroke | vs. Naproxen: HR 0.93 (0.76 - 1.13)\nvs. Ibuprofen: HR 0.85 (0.70 - 1.04)[3] | At moderate doses, celecoxib was non-inferior to ibuprofen and naproxen for cardiovascular safety.[3][4][19][20][21] |
Table 3: Summary of Cardiovascular Outcomes in Other Key Coxib Clinical Trials
| Drug | Trial | Comparator | Primary Cardiovascular Endpoint | Hazard Ratio (HR) (95% CI) | Key Finding |
| Etoricoxib | MEDAL Program | Diclofenac | Thrombotic CV Events | HR 0.96 (0.81 - 1.15)[22][23] | Etoricoxib had a similar risk of thrombotic cardiovascular events as diclofenac.[22][23][24][25] |
| Valdecoxib | Post-CABG Study | Placebo | Cardiovascular Events | 3-fold increase in risk (meta-analysis of two studies)[26] | Increased risk of cardiovascular events in patients post-coronary artery bypass surgery.[18][26] |
Experimental Protocols for Assessing Cardiovascular Safety
The cardiovascular safety of new chemical entities is rigorously assessed in preclinical and clinical studies. Below are outlines of key experimental protocols.
Preclinical Assessment
-
In Vitro Platelet Aggregation Assays: These assays, such as Light Transmission Aggregometry (LTA) and whole blood aggregometry, measure the ability of a compound to inhibit or promote platelet aggregation in response to various agonists (e.g., ADP, collagen, arachidonic acid).
-
In Vivo Thrombosis Models: Animal models, such as the ferric chloride-induced arterial thrombosis model, are used to assess the pro-thrombotic or anti-thrombotic effects of a drug in a living system. Time to vessel occlusion and thrombus weight are key parameters measured.
-
Cardiovascular Telemetry: This is a standard in vivo method where telemetry devices are implanted in conscious, unrestrained animals (commonly dogs or non-human primates) to continuously monitor cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) intervals before and after drug administration. This allows for the detection of acute hemodynamic changes.
Clinical Assessment
Clinical assessment of cardiovascular safety is a cornerstone of drug development, particularly for anti-inflammatory agents.
-
Phase I and II Trials: In early clinical development, intensive monitoring of cardiovascular parameters (ECG, blood pressure, heart rate) is conducted in healthy volunteers and small patient populations to identify any immediate safety signals.
-
Cardiovascular Outcome Trials (CVOTs): For drugs in classes with known cardiovascular risks, large, long-term, randomized, controlled trials are often required by regulatory agencies. These trials are specifically designed to adjudicate and compare the incidence of major adverse cardiovascular events (MACE), typically a composite of cardiovascular death, myocardial infarction, and stroke.
Conclusion
The available evidence strongly suggests a mechanistic basis for a more favorable cardiovascular safety profile for this compound compared to coxibs. By selectively inhibiting mPGES-1, this compound reduces the pro-inflammatory PGE2 while preserving or even enhancing the production of cardioprotective prostacyclin. This is in direct contrast to the action of coxibs, which suppress prostacyclin and can lead to a prothrombotic state.
References
- 1. Cardiovascular events associated with rofecoxib: final analysis of the APPROVe trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular events associated with rofecoxib in a colorectal adenoma chemoprevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular Safety of Celecoxib, Naproxen, or Ibuprofen for Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 5. Cardiorenal risk of celecoxib compared with naproxen or ibuprofen in arthritis patients: insights from the PRECISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risk of cardiovascular events in patients receiving celecoxib: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular Risk of Celecoxib in 6 Randomized Placebo-Controlled Trials: The Cross Trial Safety Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccjm.org [ccjm.org]
- 12. What have we learnt from Vioxx? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gpnotebook.com [gpnotebook.com]
- 14. jwatch.org [jwatch.org]
- 15. Pooled Analysis of Rofecoxib Placebo-Controlled Clinical Trial Data: Lessons for Post-Market Pharmaceutical Safety Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pfizer Releases Statement on Cardiovascular Safety of Celecoxib (Celebrex) • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 17. Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. COX 2 inhibitors, traditional NSAIDs, and the heart: Adverse event data from clinical trials must inform decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 19. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 20. ajmc.com [ajmc.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Cardiovascular safety and gastrointestinal tolerability of etoricoxib vs diclofenac in a randomized controlled clinical trial (The MEDAL study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmatimes.com [pharmatimes.com]
- 25. droracle.ai [droracle.ai]
- 26. healthday.com [healthday.com]
Combination Therapy of Vipoglanstat with Other Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipoglanstat (GS-248), a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), represents a promising therapeutic agent for inflammatory diseases.[1] By targeting the terminal enzyme in the prostaglandin E2 (PGE2) synthesis pathway, this compound offers a more targeted anti-inflammatory approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase-2 (COX-2) inhibitors. This targeted mechanism is expected to reduce the gastrointestinal and cardiovascular side effects associated with broader COX inhibition.[2][3][4] This guide provides a comparative overview of the rationale and available data for combining this compound with other classes of anti-inflammatory agents, namely NSAIDs and corticosteroids. While direct experimental data on combination therapy involving this compound is emerging, this guide draws upon existing preclinical and clinical data for this compound and other mPGES-1 inhibitors to provide a comprehensive analysis for researchers.
Mechanism of Action: The Rationale for Combination Therapy
This compound selectively inhibits mPGES-1, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to the pro-inflammatory mediator PGE2. This selective inhibition is anticipated to reduce inflammation and pain with a potentially improved safety profile compared to NSAIDs, which block both COX-1 and COX-2 enzymes, affecting the production of multiple prostaglandins.[2][3][4][5]
The rationale for combining this compound with other anti-inflammatory agents stems from the potential for synergistic or additive effects by targeting different pathways in the inflammatory cascade. While this compound specifically reduces PGE2 production, other inflammatory mediators and pathways remain active. Combining this compound with agents that target these other pathways could lead to a more comprehensive and potent anti-inflammatory response.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Meta-Analysis of Clinical Trial Data for mPGES-1 Inhibitors: Vipoglanstat and a Look at the Field
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising therapeutic target for inflammatory diseases. As the terminal enzyme in the inducible prostaglandin E2 (PGE2) synthesis pathway, its inhibition offers a more targeted approach to reducing inflammation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, with the potential for an improved safety profile. This guide provides a meta-analysis of available clinical trial data for mPGES-1 inhibitors, with a focus on Vipoglanstat, and compares its performance with other clinical-stage alternatives, supported by experimental data.
Mechanism of Action: The mPGES-1 Signaling Pathway
Under inflammatory conditions, pro-inflammatory stimuli trigger the upregulation of both cyclooxygenase-2 (COX-2) and mPGES-1.[1][2] COX-2 converts arachidonic acid (AA) into prostaglandin H2 (PGH2).[3] Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to PGE2, a key mediator of inflammation, pain, and fever.[1][3] Inhibition of mPGES-1 aims to selectively block this final step, thereby reducing the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids, some of which have protective physiological functions.[4] A potential benefit of mPGES-1 inhibition is the shunting of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has vasodilatory and anti-platelet aggregation properties.
Comparative Analysis of Clinical Trial Data
This section summarizes the available quantitative data from clinical trials of this compound and other notable mPGES-1 inhibitors.
| Inhibitor | Trial Phase | Population | Key Efficacy Findings | Safety & Tolerability | Reference |
| This compound (GS-248) | Phase 2 | Systemic Sclerosis with Raynaud's Phenomenon (n=69) | Fully inhibited mPGES-1, resulting in a 57% reduction in urinary PGE2 metabolites and a 50% increase in prostacyclin metabolites.[5] However, it was ineffective in improving Raynaud's phenomenon symptoms.[5] | Safe and well-tolerated.[5] | [5] |
| Phase 1 | Healthy Volunteers | Potent, with an IC50 in ex vivo human whole blood estimated to be ≤0.5 nmol/l. Doses fully inhibiting mPGES-1 were safe and well-tolerated. Urinary analyses showed decreased levels of PGE2 and increased levels of prostacyclin metabolites.[6] | Safe and well-tolerated.[6] | [6] | |
| LY3023703 | Phase 1 (Multiple Ascending Dose) | Healthy Volunteers (n=48) | At a 30mg dose, inhibited ex vivo lipopolysaccharide-stimulated PGE2 synthesis by 91% on day 1 and 97% on day 28.[7] Demonstrated a maximal increase in prostacyclin synthesis of 115%.[7] | Transient elevations of serum aminotransferase were observed in two subjects, leading to the discontinuation of the trial due to potential liver toxicity.[7][8] | [7][8] |
| GRC-27864 (Zaloglanstat) | Phase 1 | Healthy Volunteers | Showed marked, dose-dependent inhibition of ex vivo LPS-induced PGE2 release from 10mg to 1000mg. At 1000mg, the inhibition was comparable to 400mg of celecoxib. A trend of urinary PGEM reduction was observed. Unlike celecoxib, it did not show a trend of inhibiting urinary PGIM and TXAM.[6] | Safe and well-tolerated as single doses up to 1000 mg.[6] | [6] |
Experimental Protocols
Ex Vivo Whole Blood Assay for mPGES-1 Activity
This assay is crucial for determining the inhibitory effect of a compound on PGE2 production in a physiologically relevant matrix.
Detailed Methodology:
-
Blood Collection: Freshly drawn human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquots of the whole blood are pre-incubated with varying concentrations of the mPGES-1 inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the blood samples.
-
Incubation: The stimulated blood is then incubated for an extended period (e.g., 24 hours) at 37°C to allow for the synthesis and release of prostaglandins.
-
Sample Processing: Following incubation, the blood samples are centrifuged to separate the plasma.
-
Quantification: The concentration of PGE2 in the plasma is quantified using a sensitive analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The levels of other prostanoids like prostacyclin (measured as its stable metabolite 6-keto-PGF1α) and thromboxane (measured as its stable metabolite TXB2) can also be assessed to determine the selectivity of the inhibitor.
Urinary Prostaglandin Metabolite Analysis
The measurement of prostaglandin metabolites in urine provides a non-invasive method to assess the systemic in vivo effects of mPGES-1 inhibitors on prostanoid biosynthesis.
Detailed Methodology:
-
Sample Collection: Urine samples are collected from subjects at baseline and at various time points after drug administration.
-
Internal Standard Spiking: To ensure accurate quantification and account for sample processing variability, a known amount of a stable isotope-labeled internal standard for each metabolite of interest (e.g., d4-PGE2-metabolite) is added to the urine samples.
-
Solid-Phase Extraction (SPE): The urine samples are passed through an SPE cartridge to extract and concentrate the prostaglandin metabolites, while removing interfering substances.
-
Elution and Concentration: The metabolites are eluted from the SPE cartridge with an appropriate solvent, which is then evaporated to dryness.
-
Reconstitution: The dried extract is reconstituted in a small volume of a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The liquid chromatography separates the different metabolites, and the mass spectrometer provides sensitive and specific detection and quantification. The primary urinary metabolite of PGE2 is tetranor-PGEM, and for prostacyclin, it is 2,3-dinor-6-keto-PGF1α (PGIM).
Conclusion
The clinical trial data for mPGES-1 inhibitors, including this compound, LY3023703, and GRC-27864, demonstrate a consistent mechanism of action characterized by the selective inhibition of PGE2 production and a corresponding increase in prostacyclin synthesis. This pharmacological profile holds the promise of providing anti-inflammatory efficacy with a potentially improved cardiovascular safety profile compared to traditional NSAIDs and COX-2 inhibitors.
This compound has shown a favorable safety and tolerability profile in both healthy volunteers and patients, with potent and selective inhibition of mPGES-1. While the Phase 2 trial in systemic sclerosis-related Raynaud's phenomenon did not meet its primary efficacy endpoint, the robust biomarker data confirms its mechanism of action in vivo. Further clinical development in other inflammatory conditions is warranted.
The case of LY3023703 highlights the importance of thorough safety evaluation, as off-target effects can lead to the termination of promising candidates. GRC-27864 has also demonstrated a good safety profile in early trials with evidence of selective PGE2 inhibition.
As the field of mPGES-1 inhibitors continues to evolve, a deeper understanding of the therapeutic windows, optimal patient populations, and long-term safety will be critical for their successful translation into clinical practice. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and interpreting future studies in this promising area of drug development.
References
- 1. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic comparison of LY3023703, a novel microsomal prostaglandin e synthase 1 inhibitor, with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Vipoglanstat: A Procedural Guide for Laboratory Professionals
Vipoglanstat is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), utilized in research for its anti-inflammatory properties.[1][2] Due to its chemical nature and potential environmental impact, adherence to strict disposal protocols is essential to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper disposal of this compound in a laboratory setting.
This compound: Key Safety and Chemical Data
Proper handling and disposal begin with understanding the compound's properties and associated hazards. The following table summarizes key quantitative data for this compound.
| Property | Data | Citation |
| Chemical Formula | C₃₀H₃₄Cl₂F₅N₅O₃ | [3] |
| Molecular Weight | 678.52 g/mol | [3][4] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | [3] |
| Acute Aquatic Toxicity (Category 1) | [3] | |
| Chronic Aquatic Toxicity (Category 1) | [3] | |
| Hazard Statements | H302: Harmful if swallowed | [3] |
| H410: Very toxic to aquatic life with long lasting effects | [3] | |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent) | [3][5] |
Operational Protocol for this compound Disposal
The primary directive for this compound disposal, as indicated by its safety data sheet, is to "Dispose of contents/container to an approved waste disposal plant" and to "Avoid release to the environment."[3] The following procedure outlines the necessary steps to comply with these regulations.
Step 1: Initial Waste Assessment and Segregation
-
Identify Waste Type: Determine if the waste is pure, unused this compound, a diluted solution, or contaminated labware (e.g., vials, pipette tips, gloves).
-
Consult Institutional EHS: Before proceeding, contact your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7]
-
Segregate Waste: Do not mix this compound waste with non-hazardous or other chemical waste streams unless explicitly instructed by EHS.
Step 2: Preparing Solid and Liquid Waste for Disposal
-
Unused/Expired Solid this compound:
-
Ensure the compound is in its original, clearly labeled container or a compatible, sealed waste container.
-
The label must clearly read "Hazardous Waste," the full chemical name "this compound," and list all associated hazard warnings (e.g., "Acutely Toxic," "Environmental Hazard").
-
-
Contaminated Labware and PPE:
-
Place all items contaminated with this compound, such as gloves, bench paper, vials, and pipette tips, into a designated, sealable hazardous waste container or bag.[8]
-
Label the container or bag clearly as described above.
-
-
This compound Solutions:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Crucially, never dispose of this compound solutions down the drain. This is to prevent its release into the environment, where it is very toxic to aquatic life.[3]
-
Label the container with "Hazardous Waste," the chemical name, the solvent used, an estimated concentration of this compound, and all relevant hazard symbols.
-
Step 3: Storage and Collection
-
Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[3]
-
Arrange for Pickup: Schedule a waste pickup with your institution's EHS or their approved hazardous waste management vendor. An environmental professional will collect the waste for transport to a licensed disposal facility.[6]
Step 4: Final Disposal
-
Incineration: The approved method for disposing of hazardous pharmaceutical waste like this compound is typically high-temperature incineration.[6][8] This process ensures the complete destruction of the active compound.
-
Documentation: Retain all documentation, including the certificate of destruction provided by the waste management vendor, for a minimum of three years or as required by your institution.[6]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|1360622-01-0|MSDS [dcchemicals.com]
- 4. This compound | C30H34Cl2F5N5O3 | CID 56649447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Personal protective equipment for handling Vipoglanstat
Essential Safety and Handling Guide for Vipoglanstat
Disclaimer: This document provides guidance on the safe handling of this compound based on general laboratory safety principles for potent research compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound.
This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and should be handled with care in a laboratory setting.[1][2] All products containing this compound are intended for research purposes only and are not for human or veterinary use.
Personal Protective Equipment (PPE) and Engineering Controls
Due to its potent nature, a multi-layered approach to safety, incorporating both PPE and engineering controls, is crucial. The primary goal is to prevent inhalation, ingestion, and skin/eye contact.
Minimum PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3] Given the powdered nature of the compound, double-gloving is recommended.[4] Gloves should be changed regularly and immediately if contaminated.[4]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[5] For tasks with a higher risk of splashes or aerosol generation, chemical safety goggles and a face shield should be worn.[3][5]
-
Lab Coat: A lab coat, preferably one that is fire-resistant, should be worn to protect clothing and skin.[3]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[3]
Recommended Engineering Controls:
-
Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood, glove box, or other containment enclosure to minimize inhalation risk.[6][7]
-
Weighing: Use a balance with a draft shield or conduct weighing within a ventilated enclosure.
For handling high-potency active pharmaceutical ingredients (HPAPIs), a five-level cascading protection system is often recommended, with the primary methods focusing on product isolation through engineering controls.[6]
Operational and Disposal Plans
A clear plan for handling and disposal is essential for safety and compliance.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood or containment system is functioning properly.
-
Weighing and Aliquoting: Handle the solid compound carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) and weigh the desired amount in a tared container within the containment system.
-
Solution Preparation: If preparing a solution, add the solvent to the powdered this compound slowly to avoid splashing.
-
Cleanup: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposables as hazardous waste.
-
Handwashing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan:
The disposal of investigational drugs and research chemicals must comply with federal, state, and local regulations.
-
Waste Segregation: Segregate this compound waste from non-hazardous waste to avoid unnecessary disposal costs.[8]
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, empty containers) should be collected in a designated, sealed hazardous waste container.
-
Unused Compound: Unused or unwanted this compound should be disposed of as hazardous chemical waste through your institution's EHS program. Do not pour chemical waste down the drain or dispose of it in the regular trash.[9]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, clean container can then be disposed of according to institutional policy.[9]
Chemical and Physical Properties
Below is a summary of the available data for this compound.
| Property | Value |
| Synonyms | BI 1029539, GS-248, OX-MPI[1] |
| Molecular Formula | C30H34Cl2F5N5O3[10] |
| Molecular Weight | 678.52 g/mol [11] |
| Storage Temperature | Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months.[10] |
Experimental Protocols: Example Dosages in Animal Studies
The following table summarizes dosages of this compound used in published animal studies. These are for informational purposes only and do not constitute a recommendation.
| Animal Model | Dosage | Administration Route | Study Focus |
| Mice | 30 mg/kg | Intraperitoneal (i.p.) | LPS-induced lung injury[1] |
| Mice | 30 mg/kg | Oral (p.o.) | Sepsis-induced lung injury[1] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. pppmag.com [pppmag.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. content.siegfried.ch [content.siegfried.ch]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sfasu.edu [sfasu.edu]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
